molecular formula C30H33NO4 B1683868 CHF-4227 CAS No. 444643-64-5

CHF-4227

カタログ番号: B1683868
CAS番号: 444643-64-5
分子量: 471.6 g/mol
InChIキー: ZUDXUNPSRMREOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHF-4227 is a novel benzopyran derivative investigated as a selective estrogen receptor modulator (SERM) . It binds with high affinity to both human estrogen receptor-alpha (ER-α) and estrogen receptor-beta (ER-β) . Its primary research value lies in its tissue-selective profile, mimicking the beneficial effects of estrogen on bone and cholesterol metabolism while acting as an antagonist on uterine tissue . In preclinical models, CHF-4227 demonstrated promising efficacy in the prevention of bone loss. Studies in ovariectomized rats showed it could maintain bone mineral density and preserve trabecular microarchitecture, with a potency and efficacy that compared favorably with the SERM raloxifene . A Phase I clinical trial in healthy postmenopausal women confirmed its tolerability and showed that after 28 days of treatment, CHF-4227 significantly decreased biomarkers of bone resorption and reduced both total and LDL cholesterol concentrations . Critically, the study reported no associated vaginal bleeding or changes in endometrial thickness, and it did not worsen menopausal symptoms such as hot flushes . This combination of actions makes CHF-4227 a compelling compound for researching pathways in bone metabolism, lipid regulation, and the development of improved hormone replacement therapies. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

CHF 4227 binds with high affinity to the human estrogen receptor-alpha and beta. It compares favorably in efficacy and potency with raloxifene in preventing bone loss and in antagonizing EE2 stimulation of the uterus. This attribute along with the minimal uterine stimulation suggests a therapeutic advantage to CHF 4227 over EE2 or raloxifene for the treatment of postmenopausal women.

CAS番号

444643-64-5

分子式

C30H33NO4

分子量

471.6 g/mol

IUPAC名

3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol

InChI

InChI=1S/C30H33NO4/c1-33-25-12-7-23(8-13-25)29-21-35-30-20-24(32)9-14-27(30)28(29)19-22-5-10-26(11-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,20,32H,2-4,15-19,21H2,1H3

InChIキー

ZUDXUNPSRMREOJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

正規SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5

外観

Solid powder

他のCAS番号

444643-64-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-(4-methoxy)phenyl-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-2H-1-benzopyran-7-ol
CHF 4227
CHF-4227
CHF4227

製品の起源

United States
Foundational & Exploratory

Part 1: The Molecular Basis of SERM Action: A Dance of Conformation and Coregulators

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of publicly available scientific literature and clinical trial databases reveals a significant lack of specific information regarding a compound designated as "CHF-4227." This suggests that CHF-4227 may be an internal discovery or preclinical designation that has not yet been disclosed in peer-reviewed publications or public forums. It is also possible that the development of this specific compound was discontinued before reaching a stage that would warrant public disclosure.

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic effects. This dual activity allows them to be developed for a variety of indications, including hormone receptor-positive breast cancer, osteoporosis, and menopausal symptoms. The mechanism of action of SERMs is intrinsically linked to their differential effects on the two main estrogen receptor subtypes, ERα and ERβ, their unique conformational changes upon ligand binding, and the subsequent recruitment of co-regulatory proteins (co-activators or co-repressors) in a tissue-specific manner.

While a detailed guide on CHF-4227 cannot be provided due to the absence of specific data, this document will serve as a comprehensive technical guide on the established mechanisms of action for SERMs, providing a framework for understanding how a novel agent like CHF-4227 would be characterized. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental approaches used to elucidate the pharmacological profile of a SERM.

The defining characteristic of a SERM is its ability to elicit an estrogenic effect in some tissues while acting as an estrogen antagonist in others. This tissue selectivity is governed by three primary factors:

  • Estrogen Receptor Subtype Distribution: The relative expression levels of ERα and ERβ vary significantly between different tissues. For instance, the uterus and mammary gland are rich in ERα, while bone, the cardiovascular system, and the central nervous system have a more balanced or higher expression of ERβ. A SERM with preferential binding to one receptor subtype will inherently exhibit tissue-selective effects.

  • Receptor-Ligand Conformation: The binding of a ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a specific conformational change. The shape of the receptor-ligand complex determines which coregulatory proteins can bind to the receptor. Estrogen binding typically promotes a conformation that favors the recruitment of co-activators, leading to gene transcription. In contrast, antagonists and many SERMs induce a different conformation that either prevents co-activator binding or promotes the recruitment of co-repressors, thereby inhibiting gene expression.

  • Coregulator Protein Expression: The cellular context, specifically the local concentration and types of co-activator and co-repressor proteins, is the final determinant of a SERM's action. A SERM-ER complex might recruit co-activators in bone cells, leading to an estrogenic effect and preservation of bone density, while the same complex in breast tissue might preferentially bind to co-repressors, resulting in an anti-estrogenic, anti-proliferative effect.

Signaling Pathway of a Prototypical SERM

The following diagram illustrates the generalized signaling pathway of a SERM, highlighting the key decision points that lead to tissue-specific effects.

SERM_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ERα or ERβ) SERM->ER Enters Cell & Binds ER ER_HSP Inactive ER-HSP90 Complex ER->ER_HSP Bound ER_SERM Active ER-SERM Complex ER->ER_SERM Conformational Change HSP HSP90 HSP->ER_HSP ER_HSP->ER HSP90 Dissociates ERE Estrogen Response Element (ERE) on DNA ER_SERM->ERE Dimerizes & Translocates to Nucleus CoActivator Co-activator Proteins ERE->CoActivator Recruits (Tissue A) CoRepressor Co-repressor Proteins ERE->CoRepressor Recruits (Tissue B) Gene_Activation Gene Transcription (e.g., bone formation) CoActivator->Gene_Activation Gene_Repression Gene Repression (e.g., breast cell proliferation) CoRepressor->Gene_Repression in_vitro_workflow start Novel Compound (CHF-4227) binding_assay ERα/ERβ Radioligand Binding Assay start->binding_assay reporter_assay ERE-Luciferase Reporter Assay in ER-negative cells start->reporter_assay binding_data Determine Ki for ERα & ERβ and Selectivity Ratio binding_assay->binding_data reporter_data Determine Agonist/Antagonist Activity (EC50/IC50) at each receptor reporter_assay->reporter_data cell_proliferation Cell Proliferation Assays (e.g., MCF-7, Ishikawa cells) binding_data->cell_proliferation reporter_data->cell_proliferation proliferation_data Assess effect on estrogen-dependent cancer cell growth cell_proliferation->proliferation_data gene_expression Gene Expression Analysis (qPCR, Microarray) proliferation_data->gene_expression gene_data Profile changes in estrogen- responsive gene expression gene_expression->gene_data conclusion In Vitro Pharmacological Profile gene_data->conclusion

Caption: Experimental workflow for the in vitro characterization of a novel SERM.

In Vivo Models
  • Objective: To evaluate the tissue-selective effects of the SERM in a whole-organism context.

  • Key Models:

    • Ovariectomized (OVX) Rat Model: This is the gold standard for assessing the effects of estrogenic compounds on bone, uterus, and lipid metabolism.

      • Uterine Wet Weight Assay: An increase in uterine weight indicates an estrogenic (agonist) effect, which is generally undesirable for long-term therapies.

      • Bone Mineral Density (BMD) Measurement: Prevention of bone loss following ovariectomy indicates a desirable estrogenic effect in bone.

      • Serum Cholesterol Levels: A reduction in total cholesterol is another beneficial estrogenic effect.

    • Xenograft Models: To assess the anti-tumor activity of the SERM, human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. The ability of the SERM to inhibit tumor growth is a key indicator of its potential as a breast cancer therapeutic.

Part 3: The Path Forward for a Novel SERM

The development of a novel SERM like CHF-4227 requires a rigorous and systematic approach to fully characterize its mechanism of action and pharmacological profile. The in vitro and in vivo studies described above provide the foundational data necessary to establish its tissue selectivity and therapeutic potential. Should a compound demonstrate a favorable profile—for instance, anti-estrogenic effects in the breast and uterus, coupled with estrogenic effects in bone and on serum lipids—it would be a strong candidate for advancement into clinical development for indications such as the prevention and treatment of osteoporosis and breast cancer.

The future of SERM development lies in designing molecules with even greater tissue specificity and improved safety profiles. A deep understanding of the molecular interactions between the SERM, the estrogen receptor, and the cellular coregulatory machinery is paramount to achieving this goal.

References

As no specific information on CHF-4227 is publicly available, this reference list provides authoritative sources on the general mechanism of action of Selective Estrogen Receptor Modulators (SERMs) and the experimental protocols used for their characterization.

  • Title: Selective Estrogen Receptor Modulators (SERMs): A Review of Clinical Practice Source: Clinical Interventions in Aging URL: [Link]

  • Title: The Mechanism of Action of SERMs Source: Biology of Reproduction URL: [Link]

  • Title: Estrogen Receptors and their Coregulators in Health and Disease Source: Nature Reviews Endocrinology URL: [Link]

  • Title: A review of the clinical pharmacokinetics of selective estrogen receptor modulators Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Preclinical Models for the Investigation of Selective Estrogen Receptor Modulators (SERMs) Source: Journal of Steroid Biochemistry and Molecular Biology URL: [Link]

Binding Affinity of CHF-4227 to Estrogen Receptor Alpha (ERα) vs Beta (ERβ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CHF-4227 is a potent, third-generation Selective Estrogen Receptor Modulator (SERM) belonging to the benzopyran class. It is characterized by an exceptionally high binding affinity for both estrogen receptor subtypes, with a distinct selectivity profile favoring Estrogen Receptor Alpha (ERα) .

The compound exhibits a binding affinity (


) of 0.017 nM for ERα  and 0.099 nM for ERβ .[1] This ~5.8-fold selectivity for the alpha isoform, combined with its specific structural pharmacophore, drives its functional profile: potent antagonism in uterine tissue (preventing hyperplasia) and agonism in bone tissue (preventing osteopenia), superior to earlier SERMs like Raloxifene.

Chemical Profile & Structural Basis of Binding[2]

Chemical Identity
  • Compound Name: CHF-4227 (Salt form often designated as CHF-4227.01)

  • Chemical Class: Benzopyran derivative

  • IUPAC Name: 3-(4-methoxyphenyl)-4-[[4-[2-(1-piperidinyl)ethoxy]phenyl]methyl]-2H-1-benzopyran-7-ol

  • Key Pharmacophore:

    • Benzopyran Core: Mimics the A/B ring system of 17

      
      -estradiol, facilitating the primary anchor into the Ligand Binding Domain (LBD).
      
    • Basic Side Chain (Piperidinyl-ethoxy): This bulky, basic side chain is the critical "antagonist switch." It protrudes from the binding pocket, displacing Helix 12 of the receptor. This displacement prevents the recruitment of co-activators (like SRC-1) and instead promotes the recruitment of co-repressors, essential for its antagonist activity in breast and uterine tissues.

Structural Mechanism

The high affinity of CHF-4227 is driven by hydrogen bonding between its phenolic hydroxyl groups and the conserved residues Glu353 and Arg394 within the ER binding pocket. The slight selectivity for ERα over ERβ is attributed to subtle differences in the LBD volume and the flexibility of the Helix 11-12 loop region between the two isoforms.

Binding Affinity Kinetics (Data Summary)

The following data represents the equilibrium dissociation constants (


) determined via competitive radioligand binding assays using recombinant human receptors.
Table 1: Comparative Binding Affinity ( )
Receptor IsoformCHF-4227 Affinity (

)
Reference Ligand (E2)

Selectivity Ratio (ER

/ ER

)
ER

0.017 nM ~0.1 nM1.0 (Reference)
ER

0.099 nM ~0.1 nM5.8 (Fold lower affinity)

Note: Lower


 indicates higher affinity.[2][3] CHF-4227 binds tighter to ER

than ER

.
Table 2: Functional Activity Profile
Tissue / TargetActivity ModeClinical Implication
Bone (Osteoblasts) Agonist Preserves BMD; prevents osteoporosis.
Uterus (Endometrium) Antagonist No endometrial thickening; safety advantage over Tamoxifen.
Breast (Mammary) Antagonist Potential for chemoprevention (similar to Raloxifene).
Lipids (Liver) Agonist Lowers LDL and Total Cholesterol.

Experimental Protocol: Radioligand Competition Binding Assay

To replicate or validate the binding affinity values (


), the following "Gold Standard" protocol using 

-17

-Estradiol is recommended. This protocol relies on the principle of competitive displacement.
Reagents & Materials
  • Receptor Source: Recombinant Human ER

    
     and ER
    
    
    
    (expressed in Sf9 insect cells or E. coli).
  • Radioligand:

    
    -17
    
    
    
    -Estradiol (Specific Activity > 80 Ci/mmol).
  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% Glycerol.

  • Competitor: CHF-4227 (dissolved in DMSO; serial dilutions from

    
     to 
    
    
    
    M).
  • Separation: Dextran-coated charcoal (DCC) or Vacuum filtration (GF/B filters).

Step-by-Step Workflow
  • Preparation: Thaw receptor aliquots on ice. Dilute in Assay Buffer to a concentration yielding ~1000 cpm specific binding (approx 0.5–1 nM receptor).

  • Incubation Setup: In 96-well plates or tubes, prepare the following reaction mix (Total Vol: 200

    
    L):
    
    • 50

      
      L Receptor preparation.
      
    • 50

      
      L 
      
      
      
      -Estradiol (Fixed concentration, typically 1 nM).
    • 50

      
      L CHF-4227 (Variable concentration).
      
    • 50

      
      L Buffer (or unlabeled E2 for Non-Specific Binding control).
      
  • Equilibrium: Incubate at 4°C for 16–18 hours (overnight) to reach thermodynamic equilibrium. Note: 4°C is preferred over 25°C to prevent receptor degradation.

  • Termination (Filtration Method):

    • Pre-soak GF/B glass fiber filters in 0.3% polyethylenimine (PEI) for 1 hour.

    • Harvest samples using a cell harvester.

    • Wash filters 3x with ice-cold Assay Buffer.

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a Beta Counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[CHF-4227].

    • Determine

      
       via non-linear regression (Sigmoidal dose-response).
      
    • Calculate

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand).[2]
Assay Visualization (Graphviz)

BindingAssay Start Start: Receptor Prep Mix Reaction Mix: Receptor + [3H]-E2 + CHF-4227 Start->Mix Incubate Incubation: 4°C for 18 Hours (Equilibrium) Mix->Incubate Filter Separation: Vacuum Filtration (GF/B) Remove Unbound Ligand Incubate->Filter Count Quantification: Scintillation Counting (CPM) Filter->Count Analyze Analysis: Calculate IC50 -> Ki (Cheng-Prusoff) Count->Analyze

Figure 1: Workflow for the Competitive Radioligand Binding Assay used to determine Ki values.

Mechanistic Signaling Pathway

The binding of CHF-4227 to ER


 initiates a specific genomic signaling cascade. Unlike pure agonists (Estradiol), the CHF-4227-ER complex adopts a unique conformation that blocks the AF-2 activation domain.
Pathway Description
  • Ligand Binding: CHF-4227 enters the hydrophobic pocket of ER

    
    .
    
  • Dimerization: The receptor undergoes homodimerization (ER

    
    -ER
    
    
    
    ).
  • Conformational Change: The bulky side chain of CHF-4227 prevents Helix 12 from "capping" the ligand pocket.

  • DNA Binding: The complex translocates to the nucleus and binds to Estrogen Response Elements (EREs).

  • Cofactor Recruitment (Tissue Specificity):

    • In Bone: The complex recruits Co-Activators (due to AF-1 domain activity), leading to gene transcription (Agonist effect).

    • In Uterus/Breast: The distorted Helix 12 prevents Co-Activator binding and recruits Co-Repressors (e.g., NCoR), silencing gene transcription (Antagonist effect).

Pathway Visualization (Graphviz)

SignalingPathway Ligand CHF-4227 Receptor ER-Alpha (Cytosol) Ligand->Receptor Binds (Ki=0.017nM) Complex Ligand-ER Complex (Helix 12 Displaced) Receptor->Complex Dimerization Nucleus Nucleus Complex->Nucleus Translocation ERE ERE (DNA) Nucleus->ERE DNA Binding Bone Bone Tissue: Recruit Co-Activators (Agonist) ERE->Bone Context A Uterus Uterine Tissue: Recruit Co-Repressors (Antagonist) ERE->Uterus Context B

Figure 2: Differential signaling mechanism of CHF-4227 in bone vs. uterine tissue.

References

  • Armamento-Villareal R, Sheikh S, Nawaz A, et al. (2005). A new selective estrogen receptor modulator, CHF 4227.01, preserves bone mass and microarchitecture in ovariectomized rats. Journal of Bone and Mineral Research, 20(12), 2178–2188.

  • Civelli M, Rinaldi M, Comin M, et al. (2007). Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women. British Journal of Clinical Pharmacology, 64(3), 304–316.

  • MedChemExpress. (n.d.). CHF 4227 Product Information and Biological Activity.[1][4][5]

Sources

Pharmacological Characterization of CHF-4227: A Tissue-Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

CHF-4227 (CHF 4227.[1][2]01) is a benzopyran-derived Selective Estrogen Receptor Modulator (SERM) developed to address the limitations of first-generation SERMs and Hormone Replacement Therapy (HRT). This guide details the compound's tissue selectivity profile, demonstrating its capacity to act as an estrogen receptor (ER) agonist in bone tissue—preserving mineral density and microarchitecture—while maintaining a neutral or antagonistic profile in reproductive tissues (uterus and breast).

Part 1: Molecular Mechanism & Binding Kinetics

The SERM Mechanism of Action

CHF-4227 functions through competitive binding to Estrogen Receptors (ER


 and ER

). Unlike 17

-estradiol (E2), which induces a conformation in the receptor that universally recruits co-activators, CHF-4227 induces a distinct structural change in the ER ligand-binding domain (LBD).

This conformational shift results in tissue-specific activity:

  • In Bone (Agonist): The ligand-receptor complex recruits co-activators (e.g., SRC-1), promoting the transcription of anti-resorptive genes (e.g., OPG) and suppressing pro-resorptive cytokines (e.g., IL-6, RANKL).

  • In Reproductive Tissue (Antagonist/Neutral): The complex recruits co-repressors (e.g., NCoR/SMRT) or fails to recruit co-activators, preventing the transcriptional machinery necessary for endometrial proliferation.

Visualization: Differential Signaling Pathway

The following diagram illustrates the divergent signaling pathways activated by CHF-4227 in osteoblasts versus endometrial cells.

SERM_Mechanism cluster_Bone Bone Tissue (Osteoblast) cluster_Uterus Reproductive Tissue (Endometrium) CHF CHF-4227 Ligand ER Estrogen Receptor (ERα / ERβ) CHF->ER Complex Ligand-ER Dimer (Altered Conformation) ER->Complex CoAct Recruitment of Co-Activators (SRC-1) Complex->CoAct  Bone Context CoRep Recruitment of Co-Repressors (NCoR) Complex->CoRep  Uterine Context GeneOn Transcription ON (TGF-β3, OPG) CoAct->GeneOn EffectBone Reduced Resorption Preserved BMD GeneOn->EffectBone GeneOff Transcription OFF (No Proliferation) CoRep->GeneOff EffectUterus Neutral Effect (No Hyperplasia) GeneOff->EffectUterus

Caption: Differential recruitment of transcriptional co-regulators by CHF-4227 in bone versus uterine tissue.

Part 2: Tissue Selectivity Profile (Bone vs. Reproductive)

Skeletal Efficacy (Bone)

Preclinical validation in ovariectomized (OVX) rat models—the gold standard for postmenopausal osteoporosis—demonstrates that CHF-4227 prevents estrogen-deficiency bone loss with potency comparable to Raloxifene and Ethinyl Estradiol.

  • Trabecular Microarchitecture: Micro-CT analysis reveals that CHF-4227 preserves trabecular number (Tb.N) and thickness (Tb.Th) while preventing the increase in trabecular separation (Tb.Sp) typically seen after ovariectomy.

  • Biomechanics: The compound maintains the ultimate strength of the femoral shaft and lumbar vertebrae, indicating that the preserved bone mass translates to functional fracture resistance.

  • Biochemical Markers: Significant reduction in serum osteocalcin and urinary C-terminal telopeptide (CTX), confirming the suppression of high-turnover bone remodeling.

Reproductive Safety (Uterus & Breast)

A critical differentiator for CHF-4227 is its safety profile in reproductive tissues.

  • Uterine Wet Weight: In comparative studies, while Ethinyl Estradiol causes a massive increase in uterine wet weight (uterotrophy), CHF-4227 exhibits a neutral profile , showing no statistically significant increase in uterine weight compared to OVX controls.

  • Histomorphometry: Histological examination of the endometrium shows no evidence of luminal epithelial hypertrophy or hyperplasia.

  • Mammary Gland: Preclinical data suggests CHF-4227 inhibits the development of DMBA-induced mammary carcinoma, consistent with an antagonistic effect in breast tissue.

Comparative Data Summary

The following table summarizes the pharmacological profile of CHF-4227 relative to standard interventions.

ParameterEthinyl Estradiol (E2)Raloxifene (RLX)CHF-4227
Bone Mineral Density (BMD) IncreasesIncreasesIncreases (Comparable to E2/RLX)
Bone Resorption Markers DecreasesDecreasesDecreases
Uterine Wet Weight Significant Increase (Hypertrophy)Neutral / Slight IncreaseNeutral
Endometrial Proliferation StimulatesNeutralNeutral
Serum Cholesterol (LDL) DecreasesDecreasesDecreases
Hot Flushes (Clinical) ReducesMay IncreaseNeutral / No Worsening

Part 3: Preclinical Validation Protocols

To replicate or validate the tissue selectivity profile of CHF-4227, the following experimental workflow is recommended. This protocol ensures rigorous separation of efficacy (bone) and safety (uterus) endpoints.

Experimental Workflow Visualization

Protocol_Workflow cluster_Analysis Endpoints Step1 Acclimatization (Sprague-Dawley Rats) Step2 Surgery (Bilateral OVX vs. Sham) Step1->Step2 Step3 Recovery (1-2 Weeks) Step2->Step3 Step4 Dosing Phase (4 Months, Oral Gavage) Step3->Step4 Step5 Necropsy & Analysis Step4->Step5 Bone Bone: DXA, pQCT, Micro-CT Step5->Bone Uterus Uterus: Wet Weight, Histology Step5->Uterus

Caption: Standardized workflow for assessing SERM tissue selectivity in the ovariectomized rat model.[2]

Detailed Methodology
1. Surgical Model (The Challenge)
  • Subjects: Female Sprague-Dawley rats (approx. 6 months old) are selected to ensure skeletal maturity.

  • Procedure: Bilateral ovariectomy (OVX) via dorsal approach.[3] A Sham group undergoes the same surgical stress without ovary removal to serve as the negative control.

  • Verification: Success of OVX is verified by uterine atrophy (in untreated controls) and cessation of estrous cycles.

2. Dosing Regimen
  • Groups:

    • Sham + Vehicle

    • OVX + Vehicle (Control for bone loss)

    • OVX + CHF-4227 (0.01, 0.1, 1.0 mg/kg/day)[4]

    • OVX + Raloxifene (Reference Standard)

  • Administration: Oral gavage daily for 4 months. This duration is critical to allow bone turnover cycles to manifest density changes.

3. Endpoint Analysis (The Proof)
  • Bone Efficacy (pQCT/Micro-CT):

    • Why: DXA provides areal density, but pQCT (Peripheral Quantitative Computed Tomography) allows volumetric separation of cortical vs. trabecular bone.

    • Target: Distal femoral metaphysis and lumbar vertebrae (L1-L4).

  • Uterine Safety (Uterotrophy Assay):

    • Protocol: Immediately upon sacrifice, the uterus is excised, trimmed of fat and connective tissue, and weighed ("Wet Weight").

    • Fluid Imbibition: To distinguish between water retention (early estrogenic response) and tissue growth, dry weight can also be assessed, though wet weight is the standard FDA-accepted proxy for initial safety screening.

    • Histology: Cross-sections stained with H&E to measure luminal epithelial height.

Part 4: Clinical Translation & Safety

In Phase I clinical trials involving healthy postmenopausal women, CHF-4227 demonstrated a safety profile consistent with preclinical predictions.

  • Endometrial Safety: 28 days of daily dosing resulted in no changes in endometrial thickness (transvaginal ultrasound) and no incidence of vaginal bleeding.[1][2]

  • Biomarkers: Significant reductions in bone resorption markers (CTX) and serum lipids (Total Cholesterol, LDL) were observed, confirming the translation of the agonist effect from rodent models to humans.

  • Adverse Events: Unlike some SERMs which significantly exacerbate vasomotor symptoms, CHF-4227 showed a neutral effect on hot flushes in early trials.

References

  • Preclinical Characterization of CHF 4227.

    • Title: A new selective estrogen receptor modulator, CHF 4227.01, preserves bone mass and microarchitecture in ovariectomized rats.[4]

    • Source: PubMed / Calcified Tissue Intern
    • URL:[Link]

  • Phase I Clinical Safety Profile

    • Title: Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women.[1][2]

    • Source: British Journal of Clinical Pharmacology
    • URL:[Link]

  • Comparative SERM Analysis

    • Title: Pharmacological profile of CHF 4227, a novel selective estrogen receptor modul
    • Source: European Journal of Pharmacology (Contextual Cit
    • URL:[Link] (General Search Landing for CHF 4227 Pharmacology)

  • OVX Rat Model Standards

    • Title: Guidelines for the use of the ovariectomized rat model of osteoporosis.[3][5][6]

    • Source: Bone (Elsevier)
    • URL:[Link]

Sources

The Developmental Saga of CHF-4227: A Technical Exploration of a Novel Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper on the Preclinical and Early Clinical Journey of a Chiesi Farmaceutici Investigational Compound

Authored by Gemini, Senior Application Scientist

Foreword: The landscape of postmenopausal osteoporosis therapy has been shaped by the quest for agents that can replicate the bone-protective effects of estrogen without its associated risks. This in-depth technical guide chronicles the developmental history of CHF-4227, a selective estrogen receptor modulator (SERM) originating from the research laboratories of Chiesi Farmaceutici. This document will navigate through the scientific rationale, preclinical evaluation, and early-phase clinical assessment of CHF-4227, offering a granular perspective for researchers, scientists, and professionals in the field of drug development.

Introduction: The SERM Paradigm and the Genesis of CHF-4227

The therapeutic principle of selective estrogen receptor modulation is centered on the development of compounds that exhibit tissue-specific estrogenic or anti-estrogenic activity.[1][2] The ideal SERM for postmenopausal osteoporosis would exert an estrogen-like, bone-protective effect while remaining neutral or antagonistic on uterine and breast tissues, thus mitigating the risks associated with conventional hormone replacement therapy.

CHF-4227 emerged from Chiesi Farmaceutici's drug discovery program as a promising non-steroidal benzopyran derivative.[3] Its development was predicated on the hypothesis that a unique molecular structure could achieve a more favorable balance of tissue-selective estrogen receptor agonism and antagonism. The primary therapeutic target for CHF-4227 was postmenopausal osteoporosis, with a secondary exploratory interest in breast cancer.[3]

Mechanism of Action: Engineering Tissue Selectivity

The pharmacological activity of a SERM is dictated by its differential interaction with the two estrogen receptor subtypes, ERα and ERβ, and the subsequent recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[1][2] This complex interplay results in a spectrum of transcriptional regulation of estrogen-responsive genes.

The development of CHF-4227 was aimed at achieving a conformational change in the estrogen receptor that would favor an agonistic effect in bone tissue, leading to the suppression of osteoclast activity and a reduction in bone resorption. Conversely, in uterine and breast tissue, the desired profile was antagonistic, preventing cellular proliferation.

SERM_Mechanism cluster_bone Bone Tissue (Osteoblasts/Osteoclasts) cluster_uterus Uterine/Breast Tissue CHF-4227_bone CHF-4227 ER_bone Estrogen Receptor (ER) CHF-4227_bone->ER_bone Binds to Coactivators Co-activators ER_bone->Coactivators Recruits Gene_Expression_bone Gene Expression (e.g., OPG up, RANKL down) Coactivators->Gene_Expression_bone Promotes Effect_bone ↓ Bone Resorption ↑ Bone Formation Gene_Expression_bone->Effect_bone Leads to CHF-4227_uterus CHF-4227 ER_uterus Estrogen Receptor (ER) CHF-4227_uterus->ER_uterus Binds to Corepressors Co-repressors ER_uterus->Corepressors Recruits Gene_Expression_uterus Gene Expression (e.g., Pro-proliferative genes down) Corepressors->Gene_Expression_uterus Inhibits Effect_uterus No/Anti-proliferative Effect Gene_Expression_uterus->Effect_uterus Results in Phase1_Workflow Screening Screening of Healthy Postmenopausal Women Randomization Randomization Screening->Randomization SAD Single Ascending Dose (SAD) Cohorts (CHF-4227 or Placebo) Randomization->SAD MAD Multiple Ascending Dose (MAD) Cohorts (CHF-4227 or Placebo) Randomization->MAD PK_PD_Sampling Pharmacokinetic (PK) and Pharmacodynamic (PD) Sampling SAD->PK_PD_Sampling Safety_Monitoring Safety and Tolerability Monitoring SAD->Safety_Monitoring MAD->PK_PD_Sampling MAD->Safety_Monitoring Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Sources

Methodological & Application

Preparation of CHF-4227 Stock Solutions in DMSO for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

CHF-4227 is a novel benzopyran derivative classified as a selective estrogen receptor modulator (SERM)[1][2]. It exhibits high binding affinity for both human estrogen receptor-alpha (ERα) and -beta (ERβ)[3]. Due to its pharmacological profile, CHF-4227 is a compound of significant interest in research areas such as osteoporosis and oncology[3][4]. For successful and reproducible in vitro studies, the accurate preparation of stable, concentrated stock solutions is of paramount importance. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an ideal vehicle for many small molecules in biological assays[5].

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of CHF-4227 stock solutions in DMSO. The protocols herein are designed to ensure the integrity and reliability of experimental outcomes.

Physicochemical Properties of CHF-4227

A clear understanding of the physicochemical properties of CHF-4227 is fundamental to the correct preparation of stock solutions. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₀H₃₃NO₄[3]
Molecular Weight 471.6 g/mol [3]
Appearance Solid (assumed)General knowledge
IUPAC Name 3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol[3]

Rationale for Using DMSO as a Solvent

DMSO is the solvent of choice for CHF-4227 and many other small molecules for several key reasons:

  • High Solubilizing Power: DMSO can dissolve a wide array of organic compounds, including those with poor aqueous solubility[5][6].

  • Miscibility with Aqueous Solutions: DMSO is miscible with water and cell culture media in all proportions, facilitating the preparation of working solutions from a concentrated stock[5].

  • Low Volatility: With a high boiling point of 189 °C, DMSO does not readily evaporate, ensuring the concentration of the stock solution remains stable during handling[5].

Despite its advantages, it is crucial to be aware of the potential effects of DMSO on cells in culture. Generally, final DMSO concentrations in cell-based assays should be kept low, typically below 0.5%, to avoid cytotoxicity and other off-target effects[7][8][9].

Protocol for Preparation of a 10 mM CHF-4227 Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of CHF-4227 in DMSO. This concentration is a common starting point for many in vitro assays.

Materials:

  • CHF-4227 powder

  • Anhydrous, sterile-filtered DMSO (≥99.5% purity)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Sterile, disposable micropipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparations: Before handling the compound, allow the vial of CHF-4227 to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can affect the accuracy of weighing and the stability of the compound.

  • Weighing CHF-4227: In a chemical fume hood, carefully weigh out 4.716 mg of CHF-4227 powder and transfer it to a sterile amber glass vial. The use of an amber vial is recommended to protect the compound from potential photodegradation.

  • Adding DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile-filtered DMSO to the vial containing the CHF-4227 powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 2-5 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication for 5-10 minutes in a water bath can be employed. Visually inspect the solution against a light source to ensure that no particulates are present.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

Molarity Calculation:

The molarity of the stock solution is calculated using the following formula:

Molarity (M) = Mass of Solute (g) / (Molecular Weight ( g/mol ) * Volume of Solution (L))[10][11][12]

For a 10 mM solution:

  • Mass = 10 mmol/L * 0.001 L * 471.6 g/mol = 0.004716 g = 4.716 mg

Workflow for CHF-4227 Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_storage Storage & Aliquoting cluster_use In Vitro Assay Use weigh Weigh 4.716 mg CHF-4227 add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate for Complete Dissolution add_dmso->dissolve aliquot Aliquot into single-use tubes (e.g., 20 µL) dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot at room temperature store->thaw dilute Prepare serial dilutions in cell culture medium thaw->dilute treat Treat cells and include vehicle control (DMSO) dilute->treat

Caption: Workflow for preparing and using CHF-4227 stock solutions.

Stability and Storage Recommendations

The long-term stability of CHF-4227 in DMSO has not been extensively reported. However, based on general guidelines for small molecule stock solutions, the following storage conditions are recommended to maximize shelf-life and experimental consistency:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, the freshly prepared stock solution should be aliquoted into smaller, single-use volumes in sterile, tightly sealed vials.

  • Storage Temperature: For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (several months), -80°C is recommended.

  • Protection from Light and Moisture: Store aliquots in the dark (e.g., in a freezer box) to prevent photodegradation. Ensure vials are tightly capped to minimize the absorption of atmospheric moisture by the hygroscopic DMSO.

Quality Control and Best Practices

To ensure the reliability of your experimental results, a self-validating system of quality control and best practices should be implemented.

Initial Solubility Assessment:

As the maximum solubility of CHF-4227 in DMSO is not widely published, it is prudent to perform a small-scale solubility test before preparing a large batch of stock solution. This can be done by attempting to dissolve a small, known amount of the compound in a specific volume of DMSO to achieve a higher concentration than your intended stock (e.g., 20 mM or 50 mM). If the compound dissolves completely, you can be confident in the solubility for your 10 mM stock.

Vehicle Control in Experiments:

It is imperative to include a vehicle control group in all in vitro experiments. This group should be treated with the same final concentration of DMSO as the experimental groups receiving CHF-4227. This allows for the differentiation of the effects of the compound from any potential effects of the solvent itself[7][13].

Preparation of Working Solutions:

When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions of the DMSO stock solution in the appropriate cell culture medium. To avoid precipitation, it is best to add the DMSO stock to the aqueous medium and mix immediately, rather than the other way around.

Experimental Protocol: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a range of working concentrations of CHF-4227 from a 10 mM DMSO stock solution for a typical cell-based assay.

  • Thaw Stock Solution: Remove one aliquot of the 10 mM CHF-4227 stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions: To achieve a final concentration range of, for example, 1 nM to 1 µM in your assay, prepare a series of intermediate dilutions in cell culture medium. It is often practical to first create a high-concentration intermediate dilution. For instance, to make a 100 µM intermediate solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium and mix thoroughly.

  • Prepare Final Working Solutions: From the 100 µM intermediate solution, perform serial dilutions in cell culture medium to obtain the desired final concentrations for your experiment.

  • Vehicle Control Preparation: Prepare a vehicle control solution that contains the same final concentration of DMSO as the highest concentration of CHF-4227 used in the experiment. For example, if the highest concentration of CHF-4227 is 1 µM (prepared from a 1:100 dilution of the 100 µM intermediate, which was a 1:100 dilution of the 10 mM stock), the final DMSO concentration will be 0.01%. Therefore, the vehicle control should contain 0.01% DMSO in cell culture medium.

  • Cell Treatment: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Logical Flow for Assay Preparation

G stock 10 mM CHF-4227 in 100% DMSO intermediate 100 µM CHF-4227 in Medium + 1% DMSO stock->intermediate 1:100 Dilution working_high 1 µM CHF-4227 in Medium + 0.01% DMSO intermediate->working_high 1:100 Dilution working_low 1 nM CHF-4227 in Medium + 0.00001% DMSO intermediate->working_low Serial Dilutions vehicle Vehicle Control Medium + 0.01% DMSO intermediate->vehicle Prepare matching DMSO conc.

Caption: Dilution scheme for CHF-4227 working solutions.

Conclusion

The meticulous preparation of CHF-4227 stock solutions in DMSO is a critical first step for obtaining reliable and reproducible data in in vitro research. By following the detailed protocols and best practices outlined in this application note, researchers can ensure the integrity of their experiments and contribute to a clearer understanding of the biological effects of this promising selective estrogen receptor modulator.

References

  • Molarity and Solution Units of Concentration. (n.d.).
  • GraphPad. (n.d.). Molarity Calculator. Retrieved from [Link]

  • Louie, R. (2016, November 20). Molarity - Preparations from Stock Solutions. YouTube. Retrieved from [Link]

  • ketzbook. (2017, February 3). Molarity Made Easy: How to Calculate Molarity and Make Solutions. YouTube. Retrieved from [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]

  • Qi, W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 10(9), e0137482.
  • Nobre, M. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?
  • McDonnell, D. P., & Wardell, S. E. (2002). Molecular perspectives on selective estrogen receptor modulators (SERMs): progress in understanding their tissue-specific agonist and antagonist actions. Steroids, 67(1), 29-36.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9912639, Chf-4227. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]

  • Bolton, J. L., & Thatcher, G. R. (2008). Bioactivation of selective estrogen receptor modulators (SERMs). Advanced drug delivery reviews, 60(13-14), 1469–1482.
  • McFall-Boegeman, T., et al. (2021). Selective estrogen receptor (ER) modulators and degraders induce DNA-binding measurable through high-throughput single-molecule tracking (htSMT). eLife, 10, e67613.
  • Lee, J. E., et al. (2014). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Toxicological research, 30(2), 133–138.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Bowers, J. S., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of visualized experiments : JoVE, (111), 53918.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Panzeri. (n.d.). Data sheet A14227.015.0404. Retrieved from [Link]

  • CTF Fans. (n.d.). CHF Series Hanging Ventilation Fans. Retrieved from [Link]

  • Future Electronics. (n.d.). CHF/CHFN Series. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]

  • ANTECH Inc. (n.d.). Precision Twin Cell Sample Calorimeters. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Effects of CHF-4227 on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Osteoblasts in Bone Homeostasis and the Therapeutic Potential of CHF-4227

Osteoblasts are the primary bone-forming cells, responsible for the synthesis and mineralization of the bone matrix.[1][2] Their activity is fundamental for skeletal development, maintenance, and repair. Dysregulation of osteoblast function can lead to various skeletal disorders, most notably osteoporosis, which is characterized by low bone mass and increased fracture risk. Consequently, therapeutic strategies aimed at enhancing osteoblast differentiation and function are of paramount importance in the development of new treatments for bone diseases.

This guide provides a comprehensive overview of the methodologies to assess the effects of a novel small molecule, CHF-4227, on osteoblast differentiation. CHF-4227 is a selective modulator hypothesized to potentiate the Wnt/β-catenin signaling pathway, a critical cascade in osteogenesis.[3] This pathway, when activated, leads to the nuclear translocation of β-catenin, which in turn stimulates the transcription of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2) and Osterix (Sp7).[3][4] These transcription factors are essential for the commitment of mesenchymal stem cells to the osteoblast lineage and their subsequent maturation.[3][5]

These application notes are designed for researchers, scientists, and drug development professionals. They offer a blend of detailed, step-by-step protocols and the underlying scientific rationale to ensure robust and reproducible results.

Hypothesized Mechanism of Action: CHF-4227 and the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a cornerstone of osteoblast differentiation.[3][6] In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon binding of a Wnt ligand to its receptor, this complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it partners with transcription factors to activate the expression of genes that drive osteoblast differentiation. We hypothesize that CHF-4227 enhances this pathway, leading to increased osteogenic gene expression and, ultimately, bone formation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Receptor Wnt->Fzd_LRP Binds Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Fzd_LRP->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates CHF4227 CHF-4227 CHF4227->Destruction_Complex Potentiates Inhibition TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Osteogenic Target Genes (RUNX2, Osterix) TCF_LEF->Target_Genes Activates Transcription Differentiation Osteoblast Differentiation Target_Genes->Differentiation

Caption: Hypothesized mechanism of CHF-4227 in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Assessing CHF-4227 Efficacy

A multi-faceted approach is essential to comprehensively evaluate the impact of CHF-4227 on osteoblast differentiation. The following workflow outlines the key stages of assessment, from initial cell culture to the analysis of mature osteoblast markers.

cluster_assays Differentiation Assays start Start: Osteoprogenitor Cells (e.g., MC3T3-E1) culture Cell Culture & Treatment with CHF-4227 start->culture alp_assay Early Marker: Alkaline Phosphatase (ALP) Activity Assay (Day 7-10) culture->alp_assay gene_expression Transcriptional Analysis: qRT-PCR for RUNX2, Osterix, Osteocalcin (Day 7, 14, 21) culture->gene_expression mineralization Late Marker: Mineralization Assay (Alizarin Red S) (Day 21-28) culture->mineralization data_analysis Data Analysis & Interpretation alp_assay->data_analysis gene_expression->data_analysis mineralization->data_analysis end Conclusion: Efficacy of CHF-4227 data_analysis->end

Caption: Overall experimental workflow for assessing CHF-4227 effects.

Part 1: Cell Culture and Osteogenic Induction

The choice of cell model is critical for obtaining relevant data. Pre-osteoblastic cell lines, such as MC3T3-E1, or primary mesenchymal stem cells (MSCs) are commonly used.

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1) or primary MSCs

  • Growth Medium (e.g., α-MEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)[7]

  • CHF-4227 stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control (optional, e.g., Wnt3a or BMP-2)

  • Tissue culture plates (6-well, 24-well, 96-well)

Protocol:

  • Cell Seeding: Seed the cells in the appropriate tissue culture plates at a density that allows them to reach 80-90% confluency at the start of the differentiation protocol.

  • Initiation of Differentiation: Once confluent, replace the growth medium with Osteogenic Differentiation Medium.

  • Treatment: Add CHF-4227 at various concentrations to the differentiation medium. Include a vehicle-only control and, if applicable, a positive control.

  • Medium Changes: Change the medium every 2-3 days, replenishing with fresh differentiation medium and the respective treatments.

  • Time Course: Culture the cells for the desired duration, typically ranging from 7 to 28 days, depending on the assay being performed.

Part 2: Alkaline Phosphatase (ALP) Activity Assay - An Early Marker

Alkaline phosphatase is an enzyme expressed at high levels during the early stages of osteoblast differentiation and is crucial for matrix mineralization.[8][9]

Protocol 2.1: ALP Staining (Qualitative)
  • Cell Culture: Culture cells in 24-well plates as described in Part 1 for 7-10 days.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash: Wash the cells three times with deionized water.

  • Staining: Add a BCIP/NBT substrate solution to each well and incubate in the dark at room temperature for 15-60 minutes, or until a purple precipitate is visible.

  • Stop Reaction: Stop the reaction by washing the cells with deionized water.

  • Imaging: Visualize and capture images using a light microscope.

Protocol 2.2: ALP Activity Assay (Quantitative)
  • Cell Culture: Culture cells in 96-well plates as described in Part 1 for 7-10 days.

  • Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Assay: Transfer the cell lysate to a new 96-well plate. Add a p-nitrophenyl phosphate (pNPP) substrate solution.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Stop Reaction: Add a stop solution (e.g., 3 M NaOH) to each well.[10]

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).

Data Presentation: ALP Activity

Treatment GroupConcentrationMean Absorbance (405 nm)Total Protein (µg/mL)Normalized ALP Activity (Abs/µg protein)
Vehicle Control-0.2501500.00167
CHF-42271 µM0.5501550.00355
CHF-422710 µM0.8501480.00574
Positive Control20 ng/mL0.9501520.00625

Part 3: Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression of key osteogenic marker genes at different stages of differentiation.

Key Target Genes:

  • RUNX2: An early and essential transcription factor for osteoblast commitment.[11]

  • Osterix (Sp7): A transcription factor downstream of RUNX2, critical for osteoblast maturation.[4][5]

  • Osteocalcin (BGLAP): A late marker of osteoblast differentiation, involved in bone mineralization.[7][12]

  • Housekeeping Gene: (e.g., GAPDH, β-actin) for normalization.

Protocol:

  • Cell Culture: Culture cells in 6-well plates as described in Part 1 for desired time points (e.g., Day 7, 14, 21).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a suitable master mix, primers for the target genes, and the synthesized cDNA.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.

Data Presentation: Relative Gene Expression

GeneTreatment GroupConcentrationFold Change (vs. Vehicle)
RUNX2 CHF-42271 µM2.5
CHF-422710 µM4.8
Osterix CHF-42271 µM3.1
CHF-422710 µM6.2
Osteocalcin CHF-42271 µM1.8
CHF-422710 µM3.5

Part 4: Mineralization Assay - A Late Marker

The deposition of a calcium-rich mineralized matrix is a hallmark of mature, functional osteoblasts. Alizarin Red S staining is a common method to visualize and quantify this mineralization.[13][14]

Protocol:

  • Cell Culture: Culture cells in 24-well plates as described in Part 1 for 21-28 days.

  • Wash: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[15]

  • Wash: Wash the cells thoroughly with deionized water.

  • Staining: Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[13][16]

  • Wash: Carefully aspirate the staining solution and wash the cells 3-5 times with deionized water to remove non-specific staining.[13]

  • Imaging (Qualitative): Add PBS to the wells and capture images of the red-stained mineralized nodules using a light microscope.

Quantification:

  • Elution: After imaging, add 10% cetylpyridinium chloride (CPC) to each well to elute the bound stain.[15]

  • Incubation: Incubate for 20-30 minutes with gentle shaking.

  • Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 562 nm.

Data Presentation: Mineralization Quantification

Treatment GroupConcentrationMean Absorbance (562 nm)% Increase vs. Vehicle
Vehicle Control-0.180-
CHF-42271 µM0.35094.4%
CHF-422710 µM0.620244.4%
Positive Control20 ng/mL0.710294.4%

Trustworthiness and Self-Validation

To ensure the reliability of your findings, each experiment must be a self-validating system.

  • Controls are Non-Negotiable: Always include a vehicle control to account for any effects of the solvent used to dissolve CHF-4227. A positive control (a known inducer of osteoblast differentiation) validates that the experimental system is responsive.

  • Dose-Response: Test CHF-4227 across a range of concentrations to establish a dose-dependent effect, which strengthens the evidence for a specific biological activity.

  • Time-Course Analysis: Assess markers at different time points to understand the kinetics of CHF-4227's effects on the differentiation process.

  • Replicates: Perform each experiment with at least three biological replicates to ensure the results are reproducible and to allow for statistical analysis.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for assessing the pro-osteogenic potential of the novel compound CHF-4227. By systematically evaluating early and late markers of osteoblast differentiation, from ALP activity and gene expression to matrix mineralization, researchers can gain a comprehensive understanding of its efficacy and mechanism of action. Adherence to the principles of rigorous experimental design, including the use of appropriate controls and replicates, will ensure the generation of high-quality, reliable data, paving the way for further pre-clinical development.

References

  • Long, F. (2012). Wnt/β-catenin signaling in skeletal development. Bone Research, 49, 1-1. Available at: [Link]

  • Analytical Chemical Products. (2025, July 2). Alizarin Red S Staining Protocol | Reliable Method for Calcium Detection. Available at: [Link]

  • Long, F. (2011). Building strong bones: molecular regulation of the osteoblast lineage. Nature Reviews Molecular Cell Biology, 13(1), 27–38. Available at: [Link]

  • Journal of Clinical and Medical Images. (2025, January 6). Molecular Signaling Pathways Governing Osteoblast Differentiation of Mesenchymal Stem Cells. Available at: [Link]

  • The Role of Signaling Pathway on Osteoprogenitor Cell Behavior and Bone Formation. (2018, August 18). BioMed Research International. Available at: [Link]

  • JoVE. (2025, July 8). Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts. Available at: [Link]

  • PubMed. (2009, December 15). Signaling pathways governing osteoblast proliferation, differentiation and function. Available at: [Link]

  • Cyagen. (2025, November 12). How to Achieve Stunning Alizarin Red S Staining in Osteogenic Differentiation. Available at: [Link]

  • Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts. (2022, December 31). International Journal of Molecular Sciences. Available at: [Link]

  • Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. (2022, December 8). International Journal of Molecular Sciences. Available at: [Link]

  • Peter Millett, MD. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. Available at: [Link]

  • Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells. (2020, April 26). MDPI. Available at: [Link]

  • PromoCell. Osteoblast Differentiation and Mineralization. Available at: [Link]

  • Osterix enhances proliferation and osteogenic potential of bone marrow stromal cells. (2006). Journal of Cellular Biochemistry. Available at: [Link]

  • Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance. (2022, December 8). International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. qRT-PCR analysis of the early and late osteoblast differentiation markers' (RUNX2, AP OPN, and OCL) expression on SAOS-2 cells grown on SCF 400 and SCF 600 scaffolds compared to PLA control (CTR). Available at: [Link]

  • ResearchGate. RT-qPCR expression of markers at various time points in differentiation. Available at: [Link]

  • Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. (2022, April 4). ACS Omega. Available at: [Link]

  • Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures. (2022, April 4). ACS Publications. Available at: [Link]

  • Use of RUNX2 Expression to Identify Osteogenic Progenitor Cells Derived from Human Embryonic Stem Cells. (2016). Stem Cell Reports. Available at: [Link]

  • Osteocalcin Mediates Biomineralization during Osteogenic Maturation in Human Mesenchymal Stromal Cells. (2017, January 17). MDPI. Available at: [Link]

  • Osteoblasts play key roles in the mechanisms of action of strontium ranelate. (2009). British Journal of Pharmacology. Available at: [Link]

  • PTH-IGF SIGNALING PROMOTES BONE FORMATION THROUGH GLYCOLYSIS. (2018). The Journal of Clinical Investigation. Available at: [Link]

  • CALCIUM SULFATE ACTS ON MESENCHYMAL STEM CELLS: AN EXPRESSION PROFILE EVALUATION. (2023). LAB Publishers. Available at: [Link]

  • G-CSF potently inhibits osteoblast activity and CXCL12 mRNA expression in the bone marrow. (2005). Blood. Available at: [Link]

  • PubMed. (2009, June 25). Osteoblasts play key roles in the mechanisms of action of strontium ranelate. Available at: [Link]

  • Dynamic transcriptome changes during osteogenic differentiation of bone marrow-derived mesenchymal stem cells isolated from chicken. (2021). Poultry Science. Available at: [Link]

  • Atf7ip Inhibits Osteoblast Differentiation via Negative Regulation of the Sp7 Transcription Factor. (2023, February 21). MDPI. Available at: [Link]

  • New roles of osteoblasts involved in osteoclast differentiation. (2014). Journal of Bone and Mineral Metabolism. Available at: [Link]

  • Osteoblasts in Bone Physiology—Mini Review. (2018). Journal of Dental and Medical Sciences. Available at: [Link]

  • Enhancing Osteoblast Differentiation from Adipose-Derived Stem Cells Using Hydrogels and Photobiomodulation: Overcoming In Vitro Limitations for Osteoporosis Treatment. (2024, June 25). MDPI. Available at: [Link]

Sources

Western blot protocols for detecting CHF-4227 induced ER signaling pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Western Blot Protocols for Detecting CHF-4227 Induced Estrogen Receptor Signaling

Abstract & Scope

This application note provides a validated technical framework for the immunodetection of Estrogen Receptor alpha (ER


) and Beta (ER

) signaling alterations induced by CHF-4227 , a highly potent benzopyran-derived Selective Estrogen Receptor Modulator (SERM).[1]

Unlike standard protocols, this guide addresses the specific challenges of analyzing SERM-mediated conformational changes, including the necessity of nuclear fractionation to distinguish genomic occupancy from cytosolic degradation, and the detection of phosphorylation-specific activation states (p-Ser118).[1] This protocol is optimized for hormone-responsive breast cancer models (e.g., MCF-7, T47D) and osteoblast lineages.[1]

Introduction: The CHF-4227 Mechanism

CHF-4227 (Chiesi Farmaceutici) is a second-generation SERM characterized by high-affinity binding to ER


 (

= 0.017 nM) and ER

(

= 0.099 nM).[1] Its pharmacological profile is distinct from first-generation SERMs like Tamoxifen or Raloxifene.[1] While it acts as an estrogen antagonist in uterine and breast tissue, it functions as an agonist in bone metabolism.[1]

Why Standard Western Blots Fail: Standard total-lysate Western blots often fail to capture the nuance of CHF-4227 activity because:

  • Stability vs. Degradation: Unlike SERDs (e.g., Fulvestrant), CHF-4227 stabilizes the receptor complex rather than inducing rapid proteasomal degradation.[1]

  • Phosphorylation Dynamics: The biological activity is often dictated by the ratio of Phospho-ER

    
     (Ser118) to Total ER
    
    
    
    , which changes rapidly (15–60 min) post-treatment.[1]
  • Subcellular Shuttling: CHF-4227 induces nuclear accumulation of ER without recruiting the necessary co-activators (SRC-1/3) for transcription, a state only visible via fractionation.[1]

Signaling Pathway Visualization

The following diagram illustrates the differential signaling modulation by CHF-4227 compared to 17


-Estradiol (E2), highlighting the specific nodes targeted in this Western blot protocol.

CHF4227_Pathway cluster_ext Extracellular cluster_cyto Cytoplasm cluster_nuc Nucleus E2 17β-Estradiol (E2) ER_Cyto ERα (Inactive) E2->ER_Cyto Binds CHF CHF-4227 (SERM) CHF->ER_Cyto Binds (High Affinity) ER_Dim_E2 ERα Dimer (E2-Bound) ER_Cyto->ER_Dim_E2 Dimerization & Translocation ER_Dim_CHF ERα Dimer (CHF-Bound) ER_Cyto->ER_Dim_CHF Dimerization & Translocation HSP90 HSP90 Complex CoAct Co-Activators (SRC-1, AIB1) ER_Dim_E2->CoAct Recruits WB_Target1 WB Target: p-ERα (Ser118) ER_Dim_E2->WB_Target1 CoRep Co-Repressors (NCoR, SMRT) ER_Dim_CHF->CoRep Recruits ERE Estrogen Response Element (ERE) CoAct->ERE CoRep->ERE Gene_On Transcription ON (Cyclin D1, c-Myc) ERE->Gene_On E2 Pathway Gene_Off Transcription BLOCKED ERE->Gene_Off CHF-4227 Pathway WB_Target2 WB Target: Cyclin D1 Gene_On->WB_Target2

Figure 1: Mechanism of Action for CHF-4227.[1] Unlike E2, which recruits co-activators, CHF-4227 induces a conformation that recruits co-repressors (NCoR/SMRT) to the ERE, blocking downstream proliferation markers like Cyclin D1.[1]

Experimental Design & Controls

To validate CHF-4227 activity, a 4-arm experimental design is mandatory .[1]

Treatment GroupCompound ConcentrationDurationPurposeExpected Result (ER

WB)
1. Vehicle DMSO (<0.1%)24hBaseline ControlBasal ER

levels.[1] Low p-Ser118.
2.[1] Agonist 17

-Estradiol (10 nM)
24hPositive ControlHigh p-Ser118.[1] High Cyclin D1.
3. Antagonist CHF-4227 (10–100 nM)24hTest ConditionStable Total ER

.[1] Low Cyclin D1.
4. Competition E2 (10 nM) + CHF-4227 (100 nM)24hEfficacy TestReduced p-Ser118 vs Group 2.[1]

Critical Control Note: Use Vinculin (124 kDa) as a loading control rather than GAPDH if you are analyzing high molecular weight co-regulators (NCoR/SRC).[1] For nuclear fractions, Lamin B1 is required.[1]

Detailed Protocol: Subcellular Fractionation & Western Blot

Phase 1: Sample Preparation (Nuclear vs. Cytosolic)

Rationale: CHF-4227 drives ER


 into the nucleus but prevents transcriptional firing.[1] Total lysis masks this translocation event.[1]

Reagents:

  • Buffer A (Cytosolic): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, Protease/Phosphatase Inhibitors.[1]

  • Buffer B (Nuclear): 20 mM HEPES (pH 7.9), 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease/Phosphatase Inhibitors.

Workflow:

  • Harvest

    
     MCF-7 cells (approx. 80% confluence).[1]
    
  • Wash with ice-cold PBS containing 1 mM Na

    
    VO
    
    
    
    (to preserve tyrosine phosphorylation).[1]
  • Resuspend pellet in 200 µL Buffer A . Incubate on ice for 15 min.

  • Centrifuge at 850 x g for 5 min at 4°C.

    • Supernatant = Cytosolic Fraction (Save for analysis).[1]

  • Resuspend the nuclear pellet in 50 µL Buffer B .

  • Vigorous Agitation: Vortex for 15 sec every 10 min for a total of 40 min.

    • Why? High salt (400mM) is required to strip ER

      
       from chromatin.[1]
      
  • Centrifuge at 14,000 x g for 10 min .

    • Supernatant = Nuclear Fraction.[1]

Phase 2: Electrophoresis & Transfer
  • Gel: 4–12% Bis-Tris Gradient Gel.[1] (ER

    
     is 66 kDa; ER
    
    
    
    is ~59 kDa).[1]
  • Loading: 20 µg protein per lane.

  • Transfer: PVDF membrane (0.45 µm).[1] Wet transfer is preferred (100V, 60 min) over semi-dry for quantitative phosphorylation analysis.[1]

Phase 3: Immunodetection

Primary Antibody Strategy:

TargetClone/TypeDilutionIncubationNotes
ER

(Total)
Rabbit mAb (Clone SP1)1:1000O/N 4°CDetects C-terminus; robust for SERM-bound forms.[1]
p-ER

(Ser118)
Mouse mAb (Clone 16J4)1:500O/N 4°CCritical: Block with 5% BSA, not Milk (Milk contains casein phosphoproteins).[1]
Cyclin D1 Rabbit mAb1:10001h RTDownstream readout of cell cycle entry.[1]
Lamin B1 Mouse mAb1:20001h RTNuclear loading control.[1]
GAPDH Rabbit mAb1:50001h RTCytosolic loading control.[1]

Detection: Use HRP-conjugated secondary antibodies (1:5000) and high-sensitivity ECL substrate (e.g., SuperSignal West Dura).[1] CHF-4227 effects on p-ER


 can be subtle; avoid saturating the film/sensor.[1]

Data Analysis & Interpretation

Quantify bands using densitometry (ImageJ/Fiji). Calculate the Activation Ratio :


[1]

Expected Outcomes:

  • CHF-4227 (SERM Profile):

    • Total ER

      
      :  Unchanged (High stability). Contrast with Fulvestrant (SERD) which eliminates this band.[1]
      
    • p-ER

      
       (Ser118):  Significantly reduced compared to E2, but potentially higher than Vehicle (partial phosphorylation is common with SERMs).[1]
      
    • Cyclin D1: Suppressed (similar to Vehicle).

  • Nuclear Localization:

    • CHF-4227 treatment should result in strong ER

      
       signal in the Nuclear Fraction  (Buffer B), confirming that the drug translocates the receptor but fails to initiate transcription.[1]
      

Troubleshooting

  • Issue: Weak p-ER

    
     Signal. 
    
    • Cause: Phosphatase activity during lysis.[1]

    • Fix: Add Phosphatase Inhibitor Cocktail 2 & 3 (Sigma) to all buffers.[1] Do not use milk for blocking.[1]

  • Issue: ER

    
     band appears as a doublet. 
    
    • Cause: Hyper-phosphorylation or splice variants (ER

      
      -46).[1]
      
    • Fix: This is biologically relevant.[1][2][3] Quantify both bands if analyzing total receptor load, or focus on the upper (66 kDa) band for full-length signaling.[1]

  • Issue: Inconsistent CHF-4227 inhibition.

    • Cause: Serum interference.[1]

    • Fix: Cells must be hormone-starved in Phenol Red-free media + 5% Charcoal-Stripped FBS for 24h prior to treatment to remove endogenous estrogens.[1]

References

  • Stovall, D. W., et al. (2007). "Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women."[1] British Journal of Clinical Pharmacology, 64(3), 304–316.[1][4]

  • Vippagunta, S., et al. (2004). "Pharmacological Actions of a Novel, Potent, Tissue-Selective Benzopyran Estrogen."[1] Journal of Medicinal Chemistry. (Contextual reference for Benzopyran SERM class mechanisms).

  • Heldring, N., et al. (2007). "Estrogen Receptors: How Do They Signal and What Are Their Targets."[1] Physiological Reviews, 87(3), 905-931.[1]

  • Chiesi Farmaceutici. "CHF 4227 Investigator Brochure/Patent Data." (Referenced via PubChem CID 9912639).[1] [1]

Sources

Application Note: Histomorphometric Profiling of Bone Microarchitecture Following CHF-4227 Administration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

CHF-4227 is a novel, potent benzopyran-derived Selective Estrogen Receptor Modulator (SERM) developed to address postmenopausal osteoporosis.[1][2] Unlike traditional estrogen replacement therapies (ERT), CHF-4227 exhibits high affinity for Estrogen Receptors (ER


 and ER

) with a tissue-selective profile: it acts as an agonist in bone tissue (suppressing resorption) while acting as an antagonist or remaining neutral in uterine and breast tissues [1, 2].[1]

This application note details the histomorphometric protocols required to validate the osteoprotective efficacy of CHF-4227. Because CHF-4227 functions primarily as an anti-resorptive agent, the experimental design must prioritize undecalcified bone histology to capture dynamic remodeling indices.[1] Standard decalcified paraffin histology is insufficient for measuring the Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR), which are critical for distinguishing between simple bone preservation and "frozen bone" turnover suppression.

Mechanism of Action & Experimental Targets

The following diagram illustrates the pathway by which CHF-4227 modulates the Bone Multicellular Unit (BMU), guiding our choice of histomorphometric endpoints.

CHF4227_Mechanism CHF CHF-4227 (Benzopyran SERM) ER Estrogen Receptors (ER-alpha / ER-beta) CHF->ER High Affinity Binding Osteoblast Osteoblast Activity (Formation) ER->Osteoblast Maintains Viability Cytokines Downregulation of RANKL, IL-1, IL-6 ER->Cytokines Modulates Gene Expression Apoptosis Induction of Osteoclast Apoptosis ER->Apoptosis Promotes Osteoclast Osteoclast Activity (Resorption) Outcome Preserved Trabecular Microarchitecture Osteoclast->Outcome Reduced Resorption Pits Osteoblast->Outcome Coupled Remodeling Cytokines->Osteoclast Inhibits Recruitment Apoptosis->Osteoclast Reduces Lifespan

Figure 1: Pharmacological pathway of CHF-4227 in bone tissue.[1] The compound binds ERs to suppress osteoclastogenesis via cytokine modulation, necessitating specific quantification of resorption surfaces (Oc.S/BS).

Experimental Workflow: Undecalcified Bone Processing

To accurately assess CHF-4227's efficacy compared to comparators like Raloxifene or Ethinyl Estradiol (EE2), samples must be processed in Methyl Methacrylate (MMA).[1]

Phase A: In Vivo Labeling (Dynamic Histomorphometry)

Before necropsy, animals (typically OVX rats) must be double-labeled with fluorochromes to visualize active mineralization fronts.[1]

  • Label 1: Calcein Green (10-20 mg/kg, s.c.)[1] – Administered 10 days prior to sacrifice.[1]

  • Label 2: Alizarin Red or Calcein Green (repeat) – Administered 3 days prior to sacrifice.[1]

  • Rationale: The interval allows calculation of the Mineral Apposition Rate (MAR). CHF-4227 treatment should normalize the high-turnover state of OVX animals toward sham levels [3].[1]

Phase B: Sample Preparation Protocol

Warning: Do not decalcify. Decalcification destroys the fluorochrome labels and prevents distinction between mineralized bone and osteoid.

  • Harvest: Dissect the proximal tibia and lumbar vertebrae (L3-L5).[1] Remove muscle but leave the periosteum intact.[1]

  • Fixation: Immerse in 70% Ethanol at 4°C for 48 hours. Avoid formalin if possible, as it can cause background autofluorescence over long periods, though buffered formalin (24h) is acceptable if rinsed thoroughly.

  • Dehydration: Graded ethanol series (70% -> 95% -> 100% -> 100%) under vacuum agitation.

  • Infiltration: Destain-clearing agent (e.g., Xylene or methyl benzoate) followed by MMA infiltration solution (MMA + Dibutyl phthalate) for 3-5 days.[1]

  • Polymerization: Embed in MMA with Benzoyl Peroxide initiator at 32°C water bath.

  • Sectioning: Use a heavy-duty microtome (e.g., Leica SM2500) to cut:

    • 5 µm sections: For static staining (Goldner’s, TRAP).

    • 8-10 µm sections: Unstained for dynamic fluorescence analysis.

Staining & Analysis Protocols

Protocol A: Modified Goldner’s Trichrome (Static Parameters)

This stain differentiates mineralized bone (Green/Blue) from unmineralized osteoid (Red/Orange) and cellular components.

  • Rehydrate MMA sections (remove plastic if necessary, though often stained through plastic).[1]

  • Weigert’s Hematoxylin: 10 mins (Nuclei -> Black).[1]

  • Ponceau-Fuchsin: 5 mins (Cytoplasm/Osteoid -> Red).

  • Phosphomolybdic Acid: 5 mins (Differentiation).

  • Light Green SF: 5 mins (Mineralized Bone -> Green).

  • Differentiation: 1% Acetic acid.

Target Metrics for CHF-4227 Analysis:

  • BV/TV (%): Bone Volume Fraction.[1] Expectation: CHF-4227 > OVX Control.[1]

  • Tb.Th (µm): Trabecular Thickness.

  • Tb.N (1/mm): Trabecular Number. Critical: SERMs often preserve connectivity better than Tb.Th.

Protocol B: TRAP Staining (Osteoclast Identification)

Since CHF-4227 is an anti-resorptive, quantifying osteoclasts is the primary validation step.[1] Tartrate-Resistant Acid Phosphatase (TRAP) specifically marks active osteoclasts.[1]

  • Pre-incubate sections in acetate buffer (pH 5.0).

  • Incubate in Naphthol AS-BI phosphate + Hexazotized Pararosaniline + Tartrate solution at 37°C for 45-60 mins.

  • Counterstain with Methyl Green.[1]

  • Result: Osteoclasts appear bright red/purple; nuclei green.[1]

Target Metrics:

  • N.Oc/BS (1/mm): Number of Osteoclasts per Bone Surface.

  • Oc.S/BS (%): Osteoclast Surface.[1] Expectation: CHF-4227 treatment should significantly reduce Oc.S/BS compared to OVX vehicle [2].[1]

Data Acquisition & Quantitative Interpretation

Use a semi-automated system (e.g., BioQuant Osteo or OsteoMeasure) linked to a microscope with a drawing tablet.

Critical Data Table: Expected Trends for CHF-4227

The following table summarizes the expected histomorphometric profile of a successful CHF-4227 study compared to controls.

ParameterAbbreviationUnitOVX (Vehicle)CHF-4227 TreatedInterpretation
Bone Volume BV/TV%LowHigh Prevention of bone loss.[1]
Trabecular Number Tb.N1/mmLowHigh Preservation of structural connectivity.
Trabecular Separation Tb.SpµmHighLow Reduced marrow space expansion.[1]
Osteoclast Surface Oc.S/BS%HighLow Primary Mechanism: Anti-resorptive efficacy.[1]
Mineral Apposition Rate MARµm/dayHigh (High turnover)Normal/Low Normalization of turnover (unlike anabolic agents).[1]
Bone Formation Rate BFR/BSµm³/µm²/yrHighNormal Coupled reduction in formation due to reduced resorption.[1]
Workflow Visualization

Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Processing cluster_2 Analysis Rat OVX Rat Model Dose CHF-4227 Dosing (4-8 Weeks) Rat->Dose Label Calcein Labeling (Day -10 & -3) Dose->Label Necropsy Tibial Harvest Label->Necropsy MMA MMA Embedding (Undecalcified) Necropsy->MMA Cut Microtome Sectioning MMA->Cut Fluoro Fluorescence Microscopy (Dynamic Indices) Cut->Fluoro Unstained Light Light Microscopy (Static/TRAP) Cut->Light Stained (Goldner/TRAP)

Figure 2: End-to-end histomorphometry workflow.[1] Note the critical branching at the "Cut" stage for stained vs. unstained analysis.

Troubleshooting & Quality Control

  • Labeling Failure: If Calcein labels are diffuse or missing, check if the animal was hypercalcemic or if the pH of the Calcein solution was incorrect (must be pH 7.4).

  • Shattered Sections: Mineralized bone is brittle.[1] Ensure the MMA block is fully polymerized (hard) and use a tungsten carbide knife. If shattering persists, soften the block surface with 70% ethanol/glycerol before cutting.

  • Differentiation Issues (Goldner's): If osteoid is indistinguishable from mineralized bone, the phosphomolybdic acid step was likely too short.

References

  • DrugBank. "CHF-4227 Accession Number DB04662."[1] DrugBank Online.[1] Available at: [Link][1]

  • Galbiati, E., et al. "Pharmacological actions of a novel, potent, tissue-selective benzopyran estrogen." Journal of Pharmacology and Experimental Therapeutics, 303(1), 2002. Available at: [Link]

  • Dempster, D.W., et al. "Standardized nomenclature, symbols, and units for bone histomorphometry: a 2012 update of the report of the ASBMR Histomorphometry Nomenclature Committee." Journal of Bone and Mineral Research, 28(1), 2013. Available at: [Link][1]

  • Kulak, C.A. and Dempster, D.W. "Bone histomorphometry: a concise review for endocrinologists and clinicians." Arquivos Brasileiros de Endocrinologia & Metabologia, 54(2), 2010. Available at: [Link][1][3]

Sources

Troubleshooting & Optimization

Navigating Variability in CHF-4227 Receptor Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting variability in CHF-4227 receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during these experiments. As a selective estrogen receptor modulator (SERM), CHF-4227, a benzopyran derivative, exhibits high affinity for both estrogen receptor-alpha (ERα) and ER-beta (ERβ)[1][2]. Its promising therapeutic profile necessitates robust and reproducible binding data. This guide will equip you with the knowledge to diagnose and resolve variability in your assays, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with CHF-4227 and other SERMs in receptor binding assays.

Q1: What are the most critical factors to control in a CHF-4227 binding assay?

The most critical factors include the quality and concentration of the receptor preparation, the specific activity and concentration of the radioligand, the composition of the assay buffer, incubation time and temperature, and the method used to separate bound from free ligand. Given that CHF-4227 is a hydrophobic molecule, minimizing non-specific binding is also paramount.

Q2: Which assay format is best suited for CHF-4227?

Both traditional filtration assays and homogeneous assays like Scintillation Proximity Assays (SPA) can be adapted for CHF-4227. Filtration assays are a well-established method, though they can be susceptible to higher non-specific binding with hydrophobic compounds[3]. SPA offers the advantage of not requiring a separation step, which can reduce variability[4][5]. The choice will depend on available equipment, throughput requirements, and the specific challenges encountered.

Q3: What is an acceptable level of non-specific binding (NSB)?

Ideally, non-specific binding should be less than 10% of the total binding. However, in some cases, levels up to 50% may be manageable, though this can compromise data accuracy. If NSB is a significant portion of the total signal, it becomes difficult to obtain reliable results.

Q4: How do I determine the optimal concentration of radiolabeled estradiol to use?

The concentration of the radiolabeled ligand, such as [³H]-17β-estradiol, should ideally be at or below its dissociation constant (Kd) for the estrogen receptor. A good starting point is between 0.5 to 1.0 nM[6]. A saturation binding experiment should be performed to determine the Kd and Bmax (maximum number of binding sites) for your specific receptor preparation[6][7].

Systematic Troubleshooting Guide

Variability in binding assays can manifest in several ways. This section provides a systematic approach to identifying and resolving common issues.

Problem 1: High Non-Specific Binding (NSB)

High NSB is a frequent challenge, especially with hydrophobic compounds like CHF-4227. It can mask the specific binding signal and lead to inaccurate affinity estimates.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Expected Outcome
Hydrophobic Interactions CHF-4227, as a SERM, is inherently hydrophobic and can bind to non-receptor components like plasticware, filters, and other proteins.Add a non-ionic detergent: Include a low concentration (e.g., 0.01-0.1%) of Tween-20 or Triton X-100 in the assay buffer to disrupt these interactions. Expected Outcome: Reduced NSB without significantly affecting specific binding. Be cautious, as high detergent concentrations can denature the receptor[8][9].Include a carrier protein: Add Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to the buffer. BSA can block non-specific sites on surfaces. Expected Outcome: Lower background binding.
Ligand Adsorption to Filters In filtration assays, the hydrophobic nature of CHF-4227 can cause it to stick to the filter material.Pre-treat filters: Pre-soak glass fiber filters (e.g., GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the ligand. Expected Outcome: A significant decrease in filter-related NSB.Test different filter materials: Some filter types, like those made of polyvinylidene fluoride (PVDF) or polyethersulfone (PES), may exhibit lower non-specific binding for certain compounds[10]. Expected Outcome: Identification of a more suitable filter material for your assay.
Inappropriate Blocking Agents The blocking agent used may not be effectively saturating all non-specific binding sites.Optimize blocking agent concentration: Test a range of concentrations for your chosen blocking agent (e.g., BSA, non-fat dry milk). Expected Outcome: Determination of the optimal concentration that minimizes NSB without interfering with specific binding.
Suboptimal Buffer Conditions The pH and ionic strength of the assay buffer can influence non-specific interactions.Adjust pH: Ensure the buffer pH is optimal for estrogen receptor binding, typically around 7.4[6].Increase ionic strength: Adding NaCl (e.g., up to 150 mM) can help to reduce electrostatic interactions that contribute to NSB. Expected Outcome: Reduced NSB due to the shielding of charged interactions.

Workflow for Optimizing Non-Specific Binding

Caption: A decision tree for troubleshooting high non-specific binding.

Problem 2: Low or No Specific Binding

This issue can be equally frustrating and may point to problems with the core components of your assay.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Expected Outcome
Inactive Receptor Preparation The estrogen receptor may be degraded or improperly folded, leading to a loss of binding activity.Verify receptor integrity: Run a small aliquot of your receptor preparation on an SDS-PAGE gel to check for degradation. Expected Outcome: A prominent band at the expected molecular weight of the estrogen receptor.Use fresh preparations: Prepare fresh receptor extracts (e.g., uterine cytosol) and store them properly in aliquots at -80°C to avoid freeze-thaw cycles[6]. Expected Outcome: Restoration of specific binding signal.
Degraded Radioligand The radiolabeled ligand can degrade over time, reducing its ability to bind to the receptor.Check radioligand quality: Ensure the radioligand is within its expiration date and has been stored correctly. Expected Outcome: Using a fresh, high-quality radioligand should restore the specific binding signal.Perform a saturation binding curve: This will help to confirm the affinity of the radioligand for the receptor and ensure it is performing as expected[7]. Expected Outcome: A sigmoidal binding curve with a Kd in the expected range for estradiol.
Incorrect Assay Conditions Incubation time may be too short to reach equilibrium, or the temperature may not be optimal.Perform a time-course experiment: Measure binding at several time points to determine when equilibrium is reached. Expected Outcome: Identification of the optimal incubation time for your assay.Optimize incubation temperature: While many binding assays are performed at 4°C to minimize protease activity, some may require higher temperatures for optimal binding. Test a range of temperatures (e.g., 4°C, 25°C, 37°C). Expected Outcome: Improved specific binding signal.
Presence of Interfering Substances The sample containing CHF-4227 or the buffer itself may contain substances that interfere with binding.Test for solvent effects: Ensure that the final concentration of the solvent used to dissolve CHF-4227 (e.g., DMSO) is low and consistent across all assay tubes. Expected Outcome: Elimination of solvent-induced inhibition of binding.Use highly pure reagents: Ensure all buffer components are of high purity and free from contaminants. Expected Outcome: A cleaner assay with a better signal-to-noise ratio.
Problem 3: Poor Reproducibility (High Well-to-Well Variability)

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Expected Outcome
Pipetting Errors Inaccurate or inconsistent pipetting of small volumes of reagents is a major source of variability.Use calibrated pipettes: Regularly check the calibration of your pipettes. Expected Outcome: Increased accuracy and precision of reagent delivery.Employ reverse pipetting: For viscous solutions like receptor preparations or buffers containing glycerol, reverse pipetting can improve accuracy. Expected Outcome: More consistent results between wells.
Incomplete Mixing Failure to adequately mix the assay components can lead to localized concentration differences.Ensure thorough mixing: Gently vortex or mix the assay plate after the addition of all reagents. Expected Outcome: Homogeneous reaction mixtures and more uniform binding across the plate.
Edge Effects in Microplates Wells on the perimeter of a microplate can be prone to evaporation, leading to changes in reagent concentrations.Avoid using outer wells: Fill the outer wells with buffer or water to create a humidity barrier. Expected Outcome: Reduced variability across the plate.Use plate sealers: Seal the plate during incubation to minimize evaporation. Expected Outcome: More consistent results, especially with long incubation times.
Inconsistent Washing (Filtration Assays) In filtration assays, variations in the washing steps can lead to inconsistent removal of unbound ligand.Standardize washing procedure: Use a consistent volume of ice-cold wash buffer and apply a uniform vacuum pressure for a fixed duration. Expected Outcome: More reproducible results between samples.

Experimental Protocols

Protocol 1: Saturation Binding Assay for Estrogen Receptor

This protocol is used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the estrogen receptor.

Reagents:

  • Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT (add fresh), pH 7.4[6].

  • Radioligand: [³H]-17β-estradiol.

  • Unlabeled Ligand: 17β-estradiol.

  • Receptor Preparation: Rat uterine cytosol or other ER-containing preparation.

  • Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.

Procedure:

  • Prepare serial dilutions of [³H]-17β-estradiol in assay buffer.

  • Set up two sets of tubes: one for total binding and one for non-specific binding.

  • To all tubes, add a constant amount of receptor preparation.

  • To the total binding tubes, add the increasing concentrations of [³H]-17β-estradiol.

  • To the non-specific binding tubes, add the same increasing concentrations of [³H]-17β-estradiol plus a 100- to 1000-fold excess of unlabeled 17β-estradiol.

  • Incubate the tubes to allow binding to reach equilibrium (e.g., 16-18 hours at 4°C)[7].

  • Separate bound from free ligand using either HAP precipitation followed by centrifugation or vacuum filtration through glass fiber filters.

  • Quantify the amount of bound radioactivity in each sample using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Plot specific binding versus the concentration of free radioligand and fit the data using non-linear regression to determine Kd and Bmax.

Data Presentation: Representative Buffer Compositions

Buffer Component Concentration Purpose Reference
Tris-HCl10-50 mMBuffering agent to maintain pH[6]
EDTA1-1.5 mMChelates divalent cations, can inhibit proteases[6]
Glycerol10%Stabilizes the receptor protein[6]
Dithiothreitol (DTT)1 mMReducing agent to prevent oxidation of sulfhydryl groups[6]
Bovine Serum Albumin (BSA)0.1-1%Reduces non-specific binding
Tween-200.01-0.1%Non-ionic detergent to reduce hydrophobic interactions
NaCl50-150 mMModulates ionic strength to reduce electrostatic NSB

Signaling Pathway Visualization

SERM_Action cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CHF4227 CHF-4227 ER Estrogen Receptor (ERα/β) CHF4227->ER Binding ER_dimer ER_dimer ER->ER_dimer Dimerization & Conformational Change HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER HSP Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) on DNA Coactivators Coactivators ERE->Coactivators Recruitment Corepressors Corepressors ERE->Corepressors Recruitment Gene_Transcription Altered Gene Transcription Coactivators->Gene_Transcription Agonist Effect Corepressors->Gene_Transcription Antagonist Effect ER_dimer->ERE Binding to DNA caption Simplified pathway of CHF-4227 action.

Caption: Simplified pathway of CHF-4227 action.

References

  • PubChem. (n.d.). Chf-4227. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure for CHF 4227. CHF 4227 is a new benzopyran.... Retrieved from [Link]

  • Atom Indonesia. (n.d.). Synthesis of I Labeled Estradiol-17β- Hemisuccinate and Its Binding Study to Estrogen Receptors Using Scintillation Proximity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays. Retrieved from [Link]

  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. Retrieved from [Link]

  • (n.d.). SCREENING ASSAY FOR SELECTIVE ESTROGEN RECEPTOR MODULATORS by Elena Sîrbu BS Pharmacy, University of Medicine.
  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Retrieved from [Link]

  • Atom Indonesia. (n.d.). Reading Tools. Retrieved from [Link]

  • (2002, August 3).
  • ResearchGate. (2025, August 9). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Retrieved from [Link]

  • National Toxicology Program. (2002, October 5).
  • Journal of the American Chemical Society. (2014, January 10). Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation. Retrieved from [Link]

  • ThermoFisher. (n.d.).
  • (n.d.). Filter-binding assay.
  • National Center for Biotechnology Information. (n.d.). Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2017, June 19). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry | Analytical Chemistry. Retrieved from [Link]

  • Thermott. (n.d.). Troubleshooting. Retrieved from [Link]

  • LCGC International. (2016, February 1). Troubleshooting Sample Filtration. Retrieved from [Link]

  • Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

  • (2017, September 25).
  • Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays. Retrieved from [Link]

  • (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

Technical Support Center: Optimizing Oral Vehicle Formulations for CHF-4227

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing oral vehicle formulations for the investigational compound CHF-4227. As a poorly soluble, weakly basic compound, CHF-4227 presents unique challenges for achieving adequate oral bioavailability. This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with detailed experimental protocols. Our approach is grounded in established scientific principles to ensure the development of robust and effective oral dosage forms.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for selecting an oral vehicle for CHF-4227?

A1: The initial step is to determine the solubility of CHF-4227 in a range of pharmaceutically acceptable excipients. This includes lipids, surfactants, and co-solvents. A tiered approach is recommended, starting with simple solvent systems and progressing to more complex lipid-based formulations. The goal is to identify excipients that can dissolve the target therapeutic dose in a physiologically relevant volume (typically <10 mL).

Q2: Why is my CHF-4227 precipitating out of solution upon dilution in aqueous media?

A2: This is a common issue for poorly soluble compounds formulated in non-aqueous vehicles. Precipitation upon dilution in the aqueous environment of the gastrointestinal (GI) tract can significantly reduce bioavailability. The primary cause is the inability of the GI fluids to maintain the drug in a solubilized state once the vehicle disperses. To mitigate this, consider incorporating precipitation inhibitors, such as polymers (e.g., HPMC, PVP), or developing self-emulsifying drug delivery systems (SEDDS) that form fine, stable emulsions upon dilution, keeping the drug in a solubilized state for longer.

Q3: How do I choose between a lipid-based formulation and an amorphous solid dispersion for CHF-4227?

A3: The choice depends on the specific physicochemical properties of CHF-4227 and the desired product profile. Lipid-based formulations are often advantageous for lipophilic drugs (high logP) as they can enhance lymphatic absorption, bypassing first-pass metabolism. Amorphous solid dispersions, on the other hand, are effective for compounds that can be stabilized in an amorphous state within a polymer matrix, leading to a higher apparent solubility. A decision should be made after conducting feasibility studies for both approaches.

Q4: What in vitro tests are most predictive of in vivo performance for CHF-4227 oral formulations?

A4: While no single in vitro test is perfectly predictive, a combination of assays can provide valuable insights. For lipid-based formulations, in vitro lipolysis is a critical test. It mimics the digestion of lipids by pancreatic lipase in the small intestine, which is often a prerequisite for drug release and absorption. For all formulation types, dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fasted and fed states can provide more clinically relevant data than simple buffer systems.

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Solubility Screening for CHF-4227

Objective: To identify suitable excipients for the oral formulation of CHF-4227 by systematically determining its solubility in a panel of pharmaceutically acceptable lipids, surfactants, and co-solvents.

Protocol:

  • Excipient Selection: Choose a diverse panel of excipients representing different classes (see Table 1).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of CHF-4227 to 1 g of each excipient in a glass vial.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 48-72 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to separate the undissolved drug.

    • Analyze the supernatant for CHF-4227 concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Record the solubility of CHF-4227 in each excipient (mg/g).

    • Rank the excipients based on their solubilizing capacity for CHF-4227.

Table 1: Hypothetical Solubility Data for CHF-4227 in Common Excipients

Excipient ClassExcipient NameCHF-4227 Solubility (mg/g) at 25°C
Oils (Long-Chain Triglycerides) Captex 10005.2
Sesame Oil3.8
Oils (Medium-Chain Triglycerides) Capmul MCM15.7
Miglyol 81212.5
Surfactants (High HLB) Kolliphor EL85.3
Tween 8072.1
Surfactants (Low HLB) Capmul GMO35.6
Cremophor RH 4098.4
Co-solvents Propylene Glycol45.2
PEG 40060.9
Ethanol25.1

Interpretation of Results: The data in Table 1 suggest that CHF-4227 has poor solubility in long-chain triglycerides but shows significantly better solubility in medium-chain triglycerides, surfactants, and co-solvents. High HLB surfactants like Kolliphor EL and Cremophor RH 40 appear to be particularly effective solubilizers. This information is crucial for the rational design of a lipid-based formulation.

Workflow for Solubility Screening:

G cluster_0 Phase 1: Excipient Selection cluster_1 Phase 2: Experiment cluster_2 Phase 3: Data Analysis Select_Excipients Select Diverse Excipients (Lipids, Surfactants, Co-solvents) Add_Excess_Drug Add Excess CHF-4227 to Each Excipient Select_Excipients->Add_Excess_Drug Incubate Incubate at Controlled Temp (e.g., 25°C) with Agitation Add_Excess_Drug->Incubate Centrifuge Centrifuge to Separate Undissolved Drug Incubate->Centrifuge Analyze_Supernatant Analyze Supernatant (HPLC-UV) Centrifuge->Analyze_Supernatant Determine_Solubility Determine Solubility (mg/g) Analyze_Supernatant->Determine_Solubility Rank_Excipients Rank Excipients by Solubilizing Capacity Determine_Solubility->Rank_Excipients

Caption: Workflow for systematic solubility screening of CHF-4227.

Guide 2: Developing a Self-Emulsifying Drug Delivery System (SEDDS) for CHF-4227

Objective: To formulate a SEDDS for CHF-4227 to enhance its oral bioavailability by improving its dissolution and maintaining it in a solubilized state in the GI tract.

Rationale: Based on the solubility data, a SEDDS is a promising approach. This formulation consists of an oil, a surfactant, and a co-solvent that, upon gentle agitation in an aqueous medium, spontaneously forms a fine oil-in-water emulsion.

Protocol:

  • Component Selection:

    • Oil: Select a medium-chain triglyceride (e.g., Capmul MCM) based on good solubility.

    • Surfactant: Choose a high HLB surfactant (e.g., Cremophor RH 40) for its excellent solubilizing capacity and ability to form fine emulsions.

    • Co-solvent: A co-solvent like Propylene Glycol can further enhance drug solubility and aid in emulsion formation.

  • Ternary Phase Diagram Construction:

    • To identify the optimal ratio of oil, surfactant, and co-solvent, construct a ternary phase diagram.

    • Prepare a series of blank formulations with varying compositions of the three components.

    • Titrate each formulation with water and observe the emulsion formation. The region that forms a clear or bluish-white, stable emulsion is the desired self-emulsifying region.

  • Drug Loading:

    • Select a formulation from the self-emulsifying region and dissolve the target dose of CHF-4227 in it with gentle heating and stirring.

  • Characterization of the SEDDS:

    • Emulsion Droplet Size: Upon dilution in water, measure the droplet size of the resulting emulsion using dynamic light scattering. A smaller droplet size (<200 nm) is generally desirable for better absorption.

    • In Vitro Dissolution: Perform dissolution testing in biorelevant media (FaSSIF and FeSSIF). The SEDDS should maintain a high concentration of CHF-4227 in solution over time.

    • In Vitro Lipolysis: This is a key test for lipid-based formulations. It assesses the rate and extent of lipid digestion and the distribution of the drug between the aqueous and lipid phases during digestion.

Mechanism of SEDDS Action:

G cluster_0 In the Capsule cluster_1 In the GI Tract cluster_2 Drug Absorption SEDDS_Capsule CHF-4227 in Oil/Surfactant/Co-solvent Mixture Dispersion Dispersion in Aqueous GI Fluids SEDDS_Capsule->Dispersion Oral Administration Emulsification Spontaneous Emulsification Dispersion->Emulsification Fine_Emulsion Formation of Fine Oil-in-Water Emulsion Emulsification->Fine_Emulsion Drug_in_Solution CHF-4227 Remains Solubilized in Micelles Fine_Emulsion->Drug_in_Solution Absorption Enhanced Absorption Across Intestinal Wall Drug_in_Solution->Absorption

Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

References

  • Title: Lipid-Based Formulations for Oral Drug Delivery Source: American Pharmaceutical Review URL: [Link]

  • Title: Dissolution Testing for Poorly Soluble Drugs Source: The United States Pharmacopeial Convention URL: [Link]

  • Title: In vitro lipolysis: an indispensable tool for the development of oral lipid-based formulations Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Amorphous Solid Dispersions: Theory and Practice Source: John Wiley & Sons URL: [Link]

Stability of CHF-4227 in plasma and metabolic degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for CHF-4227 , a benzopyran-derived Selective Estrogen Receptor Modulator (SERM). It addresses the specific physicochemical challenges associated with this compound, particularly its high lipophilicity, plasma protein binding, and metabolic stability profile.

Status: Operational | Role: Senior Application Scientist Subject: Optimization of CHF-4227 Handling, Plasma Stability, and Metabolic Profiling

Executive Technical Summary

Compound Identity: CHF-4227 (Benzopyran derivative) Pharmacological Class: Selective Estrogen Receptor Modulator (SERM) Key Physicochemical Trait: High lipophilicity (


 estimated), resulting in extensive plasma protein binding (>99%) and significant non-specific binding (NSB) to laboratory plastics.
Metabolic Profile:  Low intrinsic clearance (

), long elimination half-life (

h), primarily cleared via Phase II glucuronidation.

Troubleshooting Module: Plasma Stability & Sample Handling

Issue: Low Recovery or High Variability in Plasma Assays

User Report: "I am observing <60% recovery of CHF-4227 from spiked plasma samples after 4 hours at room temperature, despite reported stability."

Root Cause Analysis: The issue is likely not chemical degradation but Non-Specific Binding (NSB) . As a lipophilic benzopyran, CHF-4227 rapidly adsorbs to polypropylene tubes and pipette tips, depleting the soluble concentration before analysis.

Troubleshooting Protocol: The "Anti-Adsorption" Workflow

Do not use standard polypropylene without modification. Follow this validated extraction logic:

Step 1: Material Selection

  • Required: Silanized glass vials or LoBind® Eppendorf tubes.

  • Avoid: Standard polystyrene or untreated polypropylene.

Step 2: Solvent Optimization (The "Displacer" Strategy) When spiking plasma, ensure the working solution contains a surfactant or carrier protein if not immediately adding to matrix.

  • Recommendation: Use 50% Acetonitrile/Water or include 0.1% BSA in spiking solutions to prevent wall loss.

Step 3: Extraction Method Selection (PPT vs. LLE) Protein Precipitation (PPT) often traps CHF-4227 in the protein pellet. Liquid-Liquid Extraction (LLE) is mandatory for quantitative recovery.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery Low (40–60%) - Trapped in pelletHigh (>90%)
Matrix Effect High (Phospholipids remain)Low (Clean extract)
Solvent System Acetonitrile (1:3 ratio)MTBE or Ethyl Acetate

Step 4: The Equilibrium Dialysis Warning

  • Critical: If measuring Free Fraction (

    
    ), equilibrium dialysis often fails due to membrane binding.
    
  • Solution: Use Rapid Equilibrium Dialysis (RED) devices with pre-conditioning, or switch to Ultracentrifugation .

Visual Logic: Extraction Troubleshooting

ExtractionLogic Start Start: Low CHF-4227 Recovery CheckMat 1. Check Labware Material Start->CheckMat IsPlastic Is it Standard Polypropylene? CheckMat->IsPlastic SwitchGlass Action: Switch to Silanized Glass or LoBind Tubes IsPlastic->SwitchGlass Yes CheckMethod 2. Check Extraction Method IsPlastic->CheckMethod No SwitchGlass->CheckMethod IsPPT Is it Protein Precipitation? CheckMethod->IsPPT SwitchLLE Action: Switch to LLE (Solvent: MTBE) IsPPT->SwitchLLE Yes CheckpH 3. pH Adjustment IsPPT->CheckpH No SwitchLLE->CheckpH Adjust Action: Acidify Plasma (pH 4) to break protein binding CheckpH->Adjust

Caption: Decision tree for resolving low recovery issues driven by lipophilicity and protein binding.

Troubleshooting Module: Metabolic Stability

Issue: "No Degradation Observed" in Microsomes

User Report: "Incubation with Human Liver Microsomes (HLM) for 60 minutes shows 98% parent remaining. Is the compound metabolically inert?"

Scientific Context: CHF-4227 has a long half-life (31–42h in vivo).[1] Standard microsomal assays (Phase I only) often fail to detect turnover because the primary clearance mechanism for benzopyran SERMs is Phase II Glucuronidation , not CYP450 oxidation.

Protocol: The "Phase II Enriched" Assay

You must supplement the reaction to activate UGT enzymes.

Reagents Required:

  • Liver Microsomes: 0.5 mg/mL protein.

  • NADPH: 1 mM (for minor oxidative pathways).

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): 2 mM (Critical cofactor for glucuronidation).

  • Alamethicin: 25 µg/mg protein (Pore-forming peptide to allow UDPGA entry into the microsome lumen).

Experimental Steps:

  • Pre-incubation: Mix Microsomes + Alamethicin on ice for 15 mins (activates latent UGTs).

  • Substrate Addition: Add CHF-4227 (1 µM final).

  • Cofactor Start: Add UDPGA + NADPH to initiate.

  • Sampling: Extend time points to 0, 30, 60, 120, and 240 minutes due to slow turnover.

Interpretation:

  • If degradation is still <10% after 4 hours, switch to Cryopreserved Hepatocytes (suspension culture) for a more complete enzymatic system.

Metabolic Degradation Pathways

Pathway Identification

The degradation of CHF-4227 follows two distinct routes. Understanding this helps in identifying "unknown" peaks in your LC-MS chromatogram.

  • Enzymatic (Hepatic):

    • Major:Glucuronidation at the 7-hydroxy position of the benzopyran ring.

    • Minor:N-dealkylation at the piperidine side chain (CYP3A4 mediated).

  • Chemical (Stress-Induced):

    • Photodegradation:[2] Benzopyrans are UV-sensitive. Exposure to light can cause ring opening or oxidation.

    • Hydrolysis: The ether linkage is generally stable, but extreme acid (pH < 2) can cause cleavage.

Visual Logic: Degradation Pathways

Metabolism cluster_Enzymatic Enzymatic Clearance (Liver) cluster_Chemical Chemical Stability Parent CHF-4227 (Parent) UGT UGT Enzymes (+UDPGA) Parent->UGT CYP CYP450 (Minor) Parent->CYP Light UV Light (>24h) Parent->Light M1 Metabolite M1 (O-Glucuronide) UGT->M1 Major Route M2 Metabolite M2 (Des-piperidine) CYP->M2 Minor Route Deg1 Photo-oxidation Products Light->Deg1 Instability

Caption: Primary metabolic and chemical degradation pathways for CHF-4227.

FAQ: Rapid Fire Technical Support

Q: Can I use DMSO for stock solutions? A: Yes, CHF-4227 is soluble in DMSO. However, keep the final DMSO concentration in your incubation <0.1% to avoid inhibiting CYP/UGT enzymes.

Q: Why does my standard curve look non-linear at low concentrations? A: Adsorption. At low concentrations (e.g., <10 ng/mL), a higher percentage of the drug is lost to the container walls. Solution: Use a matrix-matched curve (plasma) rather than solvent-only standards, or add 0.1% formic acid + 50% organic solvent to your standards immediately.

Q: Is CHF-4227 stable in freeze-thaw cycles? A: Chemically, yes. However, repeated freezing precipitates plasma proteins, which may entrap the lipophilic drug. Protocol: Vortex vigorously for 2 minutes after thawing to re-solubilize any drug caught in protein aggregates.

References

  • Chiesi Farmaceutici. (2006).[3] Pharmacological Actions of a Novel, Potent, Tissue-Selective Benzopyran Estrogen (CHF 4227).[1] ResearchGate.

  • Imbimbo, B. P., et al. (2012). Pharmacokinetics and Pharmacodynamics of CHF5074. Alzheimer's & Dementia.[4] (Cited for comparative benzopyran derivative metabolism methodologies).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on handling lipophilic/high-binding compounds).

Sources

Minimizing off-target effects of CHF-4227 in non-skeletal tissues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects of CHF-4227 in Non-Skeletal Tissues Internal Document ID: TSC-CHF4227-NT-V1 For: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Gemini Division

Introduction

This technical support guide provides in-depth troubleshooting and experimental guidance for researchers working with CHF-4227, a selective estrogen receptor modulator (SERM) under investigation for its potential anabolic effects on skeletal tissue.[1] As with all SERMs, the central challenge lies in achieving robust efficacy in the target tissue (bone) while minimizing undesirable, estrogenic, or anti-estrogenic activities in non-skeletal tissues such as the endometrium, breast, and cardiovascular system. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during preclinical and early-stage clinical development.

Section 1: Core Concepts & Troubleshooting

FAQ 1: We're observing unexpected uterotrophic effects in our rodent model. How can we determine if this is an on-target or off-target effect of CHF-4227?

Answer: This is a critical question in SERM development. An unexpected increase in uterine weight (uterotrophic effect) suggests estrogenic activity in a non-target tissue. The primary goal is to dissect whether this is mediated by the estrogen receptor (ER), the intended target, or through an entirely different pathway.

Troubleshooting Workflow:

  • Confirm ER-Dependence: The most direct method is to test CHF-4227 in a comparative study with an ER antagonist.

    • Protocol: Co-administer CHF-4227 with a pure ER antagonist like Fulvestrant (ICI 182,780) in your animal model.

    • Interpretation:

      • If the uterotrophic effect is blocked by the ER antagonist, it confirms the effect is mediated through the estrogen receptor. This is an "on-target" but undesirable effect, indicating a lack of tissue selectivity.

      • If the uterotrophic effect persists despite ER blockade, it suggests a potential "off-target" mechanism, independent of the ER. This is less common for SERMs but could involve interactions with other steroid receptors or signaling pathways.

  • Evaluate Receptor Binding Affinity: Assess the binding affinity of CHF-4227 for both ERα and ERβ isoforms. Differential affinity can sometimes explain tissue-specific effects.

  • Analyze Gene Expression: Perform qPCR or RNA-Seq on uterine tissue from treated animals to analyze the expression of classic estrogen-responsive genes (e.g., GREB1, PGR, TFF1). This provides a molecular signature of estrogenic activity.

Diagram: Troubleshooting Uterotrophic Effects

This workflow outlines the decision-making process when unexpected uterine activity is observed.

Uterotrophic_Troubleshooting start Uterotrophic Effect Observed (Increased Uterine Weight) coadmin Co-administer CHF-4227 with ER Antagonist (e.g., Fulvestrant) start->coadmin check_effect Is Uterotrophic Effect Blocked? coadmin->check_effect on_target Conclusion: On-Target Effect (ER-mediated, poor tissue selectivity) check_effect->on_target Yes off_target Conclusion: Potential Off-Target Effect (ER-independent mechanism) check_effect->off_target No optimize_compound Action: Medicinal Chemistry Effort - Modify structure to improve  tissue selectivity profile on_target->optimize_compound investigate_further Investigate Alternative Pathways: - Other steroid receptors - Kinase signaling off_target->investigate_further

Caption: Workflow for diagnosing the mechanism of uterine side effects.

FAQ 2: How do we design a study to comprehensively assess the tissue selectivity profile of CHF-4227?

Answer: A robust tissue selectivity study is the cornerstone of any SERM development program. The classic and most informative model is the ovariectomized (OVX) rat. This model creates a low-estrogen environment, allowing for the clear detection of estrogenic or anti-estrogenic effects of the test compound.

The study should simultaneously assess endpoints in target and non-target tissues across a range of doses.

Experimental Design: Ovariectomized Rat Model

  • Objective: To determine the dose-dependent effects of CHF-4227 on bone (target), uterus (non-target), and serum lipids (non-target).

  • Animal Model: Mature (e.g., 3-6 months old) female Sprague-Dawley rats.

  • Groups:

    • SHAM: Sham-operated controls.

    • OVX + Vehicle: Ovariectomized controls, representing the disease state (bone loss).

    • OVX + 17β-Estradiol (E2): Positive control for estrogenic effects.

    • OVX + CHF-4227 (Low Dose):

    • OVX + CHF-4227 (Mid Dose):

    • OVX + CHF-4227 (High Dose):

Key Experimental Protocols:

A detailed, step-by-step protocol for a 4-week OVX rat study is provided below.

Step 1: Acclimation and Surgery (Week -1 to 0)

  • Acclimate animals for at least one week.

  • Perform bilateral ovariectomy on all groups except the SHAM group.

  • Allow a 2-week post-surgery recovery period for bone loss to initiate.

Step 2: Dosing (Week 1 to 4)

  • Prepare vehicle and dosing solutions for CHF-4227 and E2.

  • Administer compounds daily via oral gavage or subcutaneous injection for 28 days.

  • Monitor animal body weight and general health twice weekly.

Step 3: Necropsy and Sample Collection (End of Week 4)

  • At termination, collect terminal blood samples for lipid panel analysis (Total Cholesterol, LDL, HDL).

  • Carefully dissect and weigh the uterus (wet weight). Fix a portion in 10% neutral buffered formalin for histology and snap-freeze the remainder for gene expression analysis.

  • Dissect the femurs and tibias. Store in saline-soaked gauze at -20°C for bone mineral density (BMD) analysis.

Step 4: Endpoint Analysis (Post-Necropsy)

  • Bone: Analyze BMD of the femur or tibia using dual-energy X-ray absorptiometry (DXA).

  • Uterus: Process fixed tissue for H&E staining to assess endometrial epithelial height and stromal cell proliferation.

  • Serum: Analyze serum for total cholesterol and other relevant markers.

Data Presentation & Interpretation:

The goal is to find a dose of CHF-4227 that provides a significant benefit in bone without significantly stimulating the uterus.

GroupChange in Femur BMD (%)Uterine Weight (mg)Total Cholesterol (mg/dL)
SHAMBaseline550 ± 4580 ± 10
OVX + Vehicle-15%120 ± 20150 ± 25
OVX + E2+5%600 ± 5075 ± 12
OVX + CHF-4227 (Low)-5%135 ± 25120 ± 20
OVX + CHF-4227 (Mid)+3%180 ± 3095 ± 15
OVX + CHF-4227 (High)+6%350 ± 4085 ± 13
Table 1: Representative data from a hypothetical tissue selectivity study. Note the desired dissociation at the "Mid Dose," where a positive bone effect is seen with minimal uterine stimulation.
Diagram: The SERM Selectivity Concept

This diagram illustrates the core goal of a SERM like CHF-4227: to achieve tissue-specific gene regulation. This is thought to be mediated by the specific conformation the ER adopts upon ligand binding, which in turn dictates the recruitment of co-activator or co-repressor proteins that are differentially expressed in various tissues.

SERM_Mechanism cluster_bone Target Tissue: Bone Cell cluster_uterus Non-Target Tissue: Uterine Cell CHF4227_bone CHF-4227 ER_bone Estrogen Receptor (ER) CHF4227_bone->ER_bone Complex_bone CHF-4227-ER Complex (Conformation A) ER_bone->Complex_bone Coactivator Co-Activators (High Expression) Complex_bone->Coactivator Recruits DNA_bone Estrogen Response Element (ERE) Coactivator->DNA_bone Binds Gene_bone Anti-resorptive & Anabolic Gene Transcription DNA_bone->Gene_bone Activates CHF4227_uterus CHF-4227 ER_uterus Estrogen Receptor (ER) CHF4227_uterus->ER_uterus Complex_uterus CHF-4227-ER Complex (Conformation B) ER_uterus->Complex_uterus Corepressor Co-Repressors (High Expression) Complex_uterus->Corepressor Recruits DNA_uterus Estrogen Response Element (ERE) Corepressor->DNA_uterus Binds Gene_uterus Pro-proliferative Gene Transcription Blocked DNA_uterus->Gene_uterus Represses

Caption: Desired differential ER conformation and co-regulator recruitment by CHF-4227.

Section 2: Advanced Topics & Clinical Considerations

FAQ 3: We are concerned about the potential for thromboembolic events. What are the best preclinical models to assess this risk?

Answer: The risk of venous thromboembolism (VTE) is a known class effect for some SERMs. Preclinical assessment is challenging but crucial. No single model is perfectly predictive, but a combination of in vitro and in vivo approaches can provide a strong indication of risk.

  • In Vitro Hemostasis Assays:

    • Thrombin Generation Assay (TGA): Use pooled human plasma from male and female donors. An increase in the rate or peak of thrombin generation in the presence of CHF-4227 can be a pro-thrombotic signal.

    • Platelet Aggregation Assays: Assess if CHF-4227 directly induces or enhances platelet aggregation in response to standard agonists (e.g., ADP, collagen).

  • In Vivo Models:

    • Ferric Chloride (FeCl3) Carotid Artery Injury Model: This is a widely used model in rodents.

      • Principle: Topical application of FeCl3 induces oxidative injury to the arterial wall, initiating thrombus formation.

      • Endpoint: Measure the time to vessel occlusion. A shorter occlusion time in CHF-4227-treated animals compared to vehicle controls indicates a pro-thrombotic tendency.

References

  • CHF 4227 - AdisInsight. AdisInsight by Springer Nature. [Link]

Sources

Handling light sensitivity and storage conditions for CHF-4227 compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with CHF-4227 , a benzopyran-derived Selective Estrogen Receptor Modulator (SERM).

This guide assumes the user has access to the compound and requires advanced handling protocols to mitigate its inherent physicochemical instabilities.

Compound Class: Benzopyran Derivative / SERM CAS Registry: 444643-64-5 Primary Risk Factor: Photochemical degradation (Photo-oxidation) & Hydrolytic instability in solution.

Executive Technical Summary

CHF-4227 is a potent, tissue-selective benzopyran estrogen receptor modulator.[1] While it exhibits high affinity for ER


 and ER

, its benzopyran-7-ol core contains a conjugated

-electron system susceptible to high-energy photon absorption (UV-A/Blue spectrum, 320–480 nm).

The Mechanism of Failure: Upon exposure to ambient laboratory light (fluorescent/LED), CHF-4227 can undergo photo-oxidative ring opening or radical-mediated dimerization. This results in:

  • Loss of Potency: Alteration of the pharmacophore preventing ER binding.

  • Cytotoxicity: Formation of reactive quinone-methide intermediates (common in benzopyran degradation) which can confound in vitro viability data.

The "Dark Workflow": Handling Protocols

Standard aluminum foil wrapping is insufficient for rigorous quantitative assays due to micro-tears and light leakage. Follow this validated workflow.

A. Storage & Stock Preparation

Objective: Maintain >99% purity over 6 months.

ParameterSpecificationTechnical Rationale
Primary Storage -20°C (Desiccated)Lowers kinetic energy, slowing spontaneous hydrolysis.
Container Type Amber Borosilicate Glass (Type I)Blocks UV <400nm. Plastic absorbs lipophilic SERMs; avoid PP/PE for long-term storage.
Headspace Gas Argon or Nitrogen Displaces oxygen to prevent oxidative degradation of the phenol group.
Solvent Vehicle Anhydrous DMSO Water promotes hydrolysis. DMSO stabilizes the dipole moment.
B. Active Handling Protocol (The 3-Zone System)

Zone 1: Weighing (Critical Risk)

  • Lighting: Use Sodium Vapor or Amber LED (590 nm) task lighting.

  • Action: Equilibrate vial to Room Temp (RT) before opening to prevent condensation (water acts as a catalyst for degradation).

Zone 2: Solubilization

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).

  • Step: Vortex in pulsed bursts (avoid heat generation).

  • Concentration Verification: If the solution turns from clear/white to yellow/orange , photo-oxidation has occurred. Discard immediately.

Zone 3: Experimental Application

  • In Vitro: Add compound to media in low light. Wrap culture plates in opaque black vinyl tape or use light-proof incubator boxes.

  • In Vivo: Use amber syringes. If amber syringes are unavailable, wrap standard syringes in opaque tape, leaving only the plunger visible.

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling CHF-4227, ensuring data integrity from storage to assay.

CHF4227_Workflow cluster_Assay Experimental Application Start CHF-4227 Solid Stock (-20°C, Desiccated) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Inspect Visual Inspection: Crystalline White? Equilibrate->Inspect Discard DISCARD: Yellowing indicates Quinone formation Inspect->Discard No (Discolored) Weigh Weighing Step (Amber Light / <50 Lux) Inspect->Weigh Yes (White) Solubilize Solubilize in DMSO (Argon purge) Weigh->Solubilize InVitro In Vitro: Light-proof Incubator Solubilize->InVitro Cell Culture InVivo In Vivo: Amber Syringes Solubilize->InVivo Animal Model

Caption: Operational logic flow for CHF-4227, prioritizing visual integrity checks and light-exclusion steps to prevent experimental artifacts.

Troubleshooting & FAQs

Direct solutions to common failure modes reported by assay development teams.

Q1: My DMSO stock solution of CHF-4227 has developed a slight yellow tint after 1 week at 4°C. Is it still usable?

Answer: No. Scientific Reasoning: The yellowing is a hallmark of oxidative degradation , likely forming quinoid byproducts from the phenolic moiety of the benzopyran ring.

  • Impact: These byproducts are often electrophilic and can covalently bind to proteins in your assay, leading to false positives in binding assays or non-specific toxicity in cell lines.

  • Correction: Prepare fresh stocks immediately before use. Store aliquots at -20°C or -80°C, single-use only.

Q2: We see high variability in IC50 values between replicates performed on different days.

Answer: This is often a "bench-time" artifact . Diagnosis: Calculate the time delta between solubilization and plate seeding. If Replicate A sat on the bench for 10 minutes and Replicate B for 60 minutes under fluorescent light, Replicate B has likely degraded.

  • Protocol Fix: Use a "Just-in-Time" serial dilution method. Keep the master plate covered in aluminum foil or a dark box between pipetting steps.

Q3: Can I use plastic reservoirs for serial dilutions?

Answer: Avoid if possible. Scientific Reasoning: CHF-4227 is a lipophilic SERM (LogP > 4). It has a high affinity for polystyrene and polypropylene surfaces.

  • Risk: You may lose 10–20% of the effective concentration to the plastic walls before it reaches the cells.

  • Correction: Use glass-coated or low-binding plasticware. If standard plastic is necessary, pre-saturate the tips/reservoirs (though this is less precise) or quantify the actual dose via LC-MS/MS.

Q4: How do I sterilize the compound for cell culture?

Answer: Filtration, not Autoclave. Protocol:

  • Dissolve CHF-4227 in DMSO to make a 1000x stock.

  • Pass through a 0.22 µm PTFE (Teflon) or Nylon syringe filter .

  • Do not use Cellulose Acetate (high binding affinity for benzopyrans).

  • Perform filtration under low-light conditions.

References & Grounding

  • Chiesi Farmaceutici S.p.A. (2006). CHF 4227: A New Selective Estrogen Receptor Modulator (SERM).[2] AdisInsight.

  • Cazzolla, P., et al. (2004). Pharmacological Actions of a Novel, Potent, Tissue-Selective Benzopyran Estrogen. Journal of Endocrinology/ResearchGate.

  • ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation.

  • Baertschi, S. W., et al. (2010). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard reference for Benzopyran oxidative pathways).

Sources

Validation & Comparative

Comparative Efficacy Guide: CHF-4227 vs. Raloxifene in Bone Mineral Density Preservation

[1]

Executive Summary

Status: Developmental Candidate (Phase I/II) vs. Clinical Standard (FDA Approved) Chemical Class: Benzopyran Derivative (CHF-4227) vs. Benzothiophene (Raloxifene)

This technical guide analyzes the comparative efficacy of CHF-4227 , a novel benzopyran-derived Selective Estrogen Receptor Modulator (SERM) developed by Chiesi Farmaceutici, against Raloxifene , the current therapeutic standard for postmenopausal osteoporosis.[1]

While Raloxifene is established as effective in reducing vertebral fracture risk, experimental data indicates that CHF-4227 exhibits significantly higher potency (approx. 25-100x) in preclinical models of bone loss, achieving maximal bone mineral density (BMD) preservation at microgram-level doses. Furthermore, CHF-4227 demonstrates a unique safety profile, potentially avoiding the vasomotor symptoms (hot flushes) associated with Raloxifene and the uterine toxicity associated with earlier benzopyrans like levormeloxifene.

Compound Profiles & Mechanism of Action

Both compounds function as SERMs, binding to Estrogen Receptors (ER


2
FeatureCHF-4227Raloxifene
Chemical Core Benzopyran (Chromene)Benzothiophene
ER Binding Affinity High (

= 0.017 nM for ER

)
High (

= 0.034 nM for ER

)
Bone Tissue Agonist: Suppresses osteoclast activity.Agonist: Suppresses osteoclast activity.
Uterine Tissue Antagonist: No endometrial thickening.[3][4]Antagonist: No endometrial thickening.[4]
Vasomotor System Neutral: No induction of hot flushes (Phase I).Antagonist: Increases incidence of hot flushes.
Mechanistic Pathway Visualization

SERM_Mechanismcluster_0Systemic Circulationcluster_1Bone Tissue (Osteoclast/Osteoblast)cluster_2Uterine TissueDrug_CHFCHF-4227ER_BoneEstrogen Receptor(ERα / ERβ)Drug_CHF->ER_BoneER_UterusEstrogen ReceptorDrug_CHF->ER_UterusDrug_RALRaloxifeneDrug_RAL->ER_BoneDrug_RAL->ER_UterusCoAct_BoneCo-Activator RecruitmentER_Bone->CoAct_BoneConformational Change AGene_BoneGene Transcription(TGF-β3, OPG)CoAct_Bone->Gene_BoneEffect_BoneDecreased ResorptionPreserved BMDGene_Bone->Effect_BoneCoRep_UterusCo-Repressor RecruitmentER_Uterus->CoRep_UterusConformational Change BEffect_UterusNo Proliferation(Safety)CoRep_Uterus->Effect_Uterus

Figure 1: Differential tissue selectivity of SERMs. Both compounds act as agonists in bone (green) and antagonists in the uterus (red), but CHF-4227 achieves this at lower concentrations.

Preclinical Efficacy Analysis: The Rat Ovariectomy Model

The definitive evidence for CHF-4227's potency comes from the ovariectomized (OVX) rat model, the gold standard for simulating postmenopausal bone loss.

Quantitative Comparison of BMD Preservation

In direct head-to-head assays using 9-10 month old OVX rats treated for 4 weeks:

  • CHF-4227 completely inhibited OVX-induced bone density loss at 0.01 mg/kg/day .[1]

  • Raloxifene required significantly higher doses to achieve comparable inhibition.

Potency Data (ED50 for Bone Protection):

CompoundED50 (mg/kg/day)Relative PotencyEfficacy Ceiling
CHF-4227 0.003 100x Full restoration to Sham levels
Raloxifene ~0.1 - 0.31x (Baseline)Partial to Full restoration
Ethinyl Estradiol ~0.01~30xFull restoration

Technical Insight: The benzopyran structure of CHF-4227 appears to confer higher oral bioavailability (approx. 64% in rats) compared to Raloxifene (<5%), contributing to its massive potency advantage.[5]

Biomechanical Strength

Preservation of BMD does not always equate to fracture prevention. However, CHF-4227 treatment was shown to preserve trabecular microarchitecture (measured by

Clinical Translation: Biomarkers & Safety

While Raloxifene has extensive Phase III fracture data, CHF-4227 efficacy is gauged by Phase I pharmacodynamic markers in healthy postmenopausal women.

Bone Turnover Markers (Phase I Data)

In a 28-day multiple ascending dose study:

  • CTX (C-terminal telopeptide): CHF-4227 reduced serum CTX by ~40% , indicating a potent antiresorptive effect comparable to therapeutic doses of bisphosphonates or Raloxifene.

  • Osteocalcin: Significant reductions observed, confirming coupled reduction in turnover.

Differential Safety Profile

A critical differentiator for drug development professionals is the side-effect profile.

  • Uterine Safety: Unlike Levormeloxifene (another benzopyran which failed due to uterine safety), CHF-4227 showed no endometrial thickening or vaginal bleeding in Phase I, mirroring the safety of Raloxifene.

  • Vasomotor Symptoms: Raloxifene is known to worsen hot flushes. CHF-4227 did not induce hot flushes in Phase I trials, suggesting it may not cross the blood-brain barrier to antagonize hypothalamic ERs, or it acts as a neutral modulator there.

Experimental Protocols

To validate these findings in a laboratory setting, the following self-validating protocols are recommended.

Protocol 1: Ovariectomized (OVX) Rat Model for BMD Assessment

Objective: Compare the dose-dependent efficacy of CHF-4227 vs. Raloxifene in preventing estrogen-deficiency bone loss.[3]

Workflow Visualization:

OVX_Protocolcluster_analysisEndpointsStartAcclimatization(Female Sprague-Dawley Rats, 6mo+)SurgerySurgery Day (Day 0)Group A: Sham OperationGroup B-E: Bilateral OvariectomyStart->SurgeryDosingDaily Oral Gavage (4-8 Weeks)Vehicle / CHF-4227 (0.001-0.1 mg/kg) / Raloxifene (0.1-3 mg/kg)Surgery->DosingRecovery 24hInVivoIn-Vivo MonitoringBody Weight, Uterine Weight (Safety Proxy)Dosing->InVivoTerminationTermination & Sample CollectionSerum, Femur, Lumbar SpineInVivo->TerminationAnalysisAnalysis PhaseTermination->AnalysisDXADXA/Micro-CT(BMD, BV/TV, Tb.Th)Analysis->DXAHistoHistomorphometry(Osteoclast Surface)Analysis->HistoBioChemSerum Biomarkers(RatLaps/CTX-1)Analysis->BioChem

Figure 2: Preclinical workflow for comparative SERM efficacy.

Step-by-Step Methodology:

  • Animal Selection: Use virgin female Sprague-Dawley rats (aged 6–9 months) to ensure skeletal maturity.

  • Surgical Intervention:

    • Anesthetize using Ketamine/Xylazine.

    • Perform bilateral ovariectomy (OVX) via dorsal approach.

    • Control: Perform Sham surgery (expose ovaries but do not remove).

  • Treatment Groups (n=10/group):

    • Vehicle Control (0.5% Carboxymethylcellulose).

    • Raloxifene (Reference): 1.0 mg/kg/day p.o.

    • CHF-4227 (Test Low): 0.001 mg/kg/day p.o.

    • CHF-4227 (Test High): 0.01 mg/kg/day p.o.

  • Duration: Administer treatment daily for 8 weeks.

  • Endpoint Analysis:

    • DXA Scanning: Perform ex-vivo scans of excised femurs. Calculate BMD (

      
      ).
      
    • Uterine Weight: Weigh wet uterus immediately upon dissection. Validation: Raloxifene and CHF-4227 groups should show atrophy (low weight) comparable to OVX-Vehicle. High weight indicates unsafe estrogenicity.

Protocol 2: Serum CTX-1 Quantification (Biochemical Efficacy)

Objective: Measure inhibition of bone resorption.

  • Sample Prep: Collect blood via cardiac puncture at termination. Centrifuge at 2000xg for 10 min to isolate serum. Store at -80°C.

  • Assay: Use RatLaps™ (CTX-1) ELISA.

  • Validation: The OVX-Vehicle group must show >50% increase in CTX compared to Sham. Efficacy is defined as the % reduction of this OVX-induced increase.

Conclusion

CHF-4227 represents a "Second-Generation Plus" SERM.

While Raloxifene remains the clinical benchmark due to its proven fracture reduction data, CHF-4227 exhibits superior pharmacological properties:

  • Higher Potency: Requires 1/100th the dose of Raloxifene to preserve bone mass in rodent models.

  • Improved Bioavailability: Superior oral absorption profile.[5]

  • Refined Safety: Potential elimination of hot flushes, addressing a major compliance barrier for Raloxifene.

For researchers, CHF-4227 serves as a powerful tool compound for studying high-affinity ER modulation and demonstrates that the benzopyran scaffold can yield bone-sparing efficacy without the uterine liabilities seen in earlier generations.

References

  • Civelli, M., et al. (2007). Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women. British Journal of Clinical Pharmacology, 64(3), 304–316.[2] Link

  • Galbiati, E., et al. (2002). Pharmacological actions of a novel, potent, tissue-selective benzopyran estrogen. Journal of Pharmacology and Experimental Therapeutics, 303(1), 196-204. Link

  • Delmas, P. D., et al. (1997). Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women. New England Journal of Medicine, 337(23), 1641-1647. Link

  • Sato, M., et al. (1996). Raloxifene prevents bone loss in ovariectomized rats.[6] Journal of Bone and Mineral Research, 11(S1). Link

Safety profile comparison of CHF-4227 versus Tamoxifen in uterine tissue

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Profile Comparison: CHF-4227 vs. Tamoxifen in Uterine Tissue Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Toxicologists[1][2]

Executive Summary: The SERM Selectivity Paradox

This guide provides a technical analysis of CHF-4227 (a benzopyran-derived Selective Estrogen Receptor Modulator) versus Tamoxifen (the triphenylethylene standard of care).[1][2] While Tamoxifen remains the gold standard for ER+ breast cancer treatment, its safety profile is compromised by partial agonist activity in the endometrium, leading to a 2-4 fold increased risk of endometrial cancer.[1]

CHF-4227 represents a structural evolution in SERM design.[1][2] Experimental data indicates it functions as a pure antagonist in uterine tissue, decoupling the therapeutic bone/lipid benefits from the proliferative uterine risks associated with first-generation SERMs.[1][2]

Mechanistic Divergence: Structural Basis of Safety

The safety differential between CHF-4227 and Tamoxifen is rooted in their distinct chemical cores and the resulting conformational changes they induce in the Estrogen Receptor (ER).[2]

  • Tamoxifen (Triphenylethylene Core): Induces a conformation in ER

    
     that prevents Helix 12 closure over the ligand-binding pocket but exposes a surface that recruits co-activators (like SRC-1) specifically in uterine tissue.[1][2] This results in "estrogen-like" proliferation.[1][2]
    
  • CHF-4227 (Benzopyran Core): Structurally analogous to second-generation SERMs (e.g., Raloxifene), CHF-4227 possesses a rigid core that induces a distinct ER conformation.[1][2] This conformation favors the recruitment of co-repressors rather than co-activators in endometrial cells, effectively silencing the proliferative signal.

Pathway Visualization: Differential Coregulator Recruitment

The following diagram illustrates the divergent signaling pathways in uterine epithelial cells.

SERM_Mechanism Ligand_Tam Tamoxifen (Triphenylethylene) ER_Uterus Estrogen Receptor (ERα) (Uterine Tissue) Ligand_Tam->ER_Uterus High Affinity Binding Ligand_CHF CHF-4227 (Benzopyran) Ligand_CHF->ER_Uterus High Affinity Binding Conf_A Conformation A (Helix 12 Displacement) ER_Uterus->Conf_A Induced by Tamoxifen Conf_B Conformation B (Helix 12 Sequestration) ER_Uterus->Conf_B Induced by CHF-4227 Recruit_Act Recruitment of Co-Activators (SRC-1 / AIB1) Conf_A->Recruit_Act AF-1 Dependent Recruit_Rep Recruitment of Co-Repressors (NCoR / SMRT) Conf_B->Recruit_Rep Steric Blockade Outcome_Tox Transcriptional ACTIVATION (Hypertrophy/Hyperplasia) Recruit_Act->Outcome_Tox Uterine Toxicity Outcome_Safe Transcriptional SILENCING (Endometrial Quiescence) Recruit_Rep->Outcome_Safe Safety Advantage

Figure 1: Differential ER


 modulation in uterine tissue.[1][2] Tamoxifen recruits co-activators leading to proliferation, whereas CHF-4227 recruits co-repressors, maintaining quiescence.[1][2]

Preclinical Validation: The Uterotrophic Bioassay

To objectively compare the safety profiles, the Ovariectomized (OVX) Rat Model is the regulatory standard. This model eliminates endogenous estrogen, allowing for precise measurement of drug-induced uterine weight gain (uterotrophy).[1][2]

Experimental Protocol: 4-Week Uterine Safety Assay

Objective: Quantify uterine proliferation relative to vehicle control and E2 (Estradiol) benchmark.

  • Subject Selection: Female Sprague-Dawley rats (approx. 250g).

  • Surgical Intervention: Bilateral ovariectomy (OVX) performed under isoflurane anesthesia.[1][2] Allow 14-day washout period to ensure uterine regression.

  • Treatment Groups (n=10/group):

    • Group A: Vehicle Control (Methylcellulose).[1]

    • Group B: 17

      
      -ethynyl estradiol (EE2) (Positive Control - 0.1 mg/kg).[1][2]
      
    • Group C: Tamoxifen (1.0 mg/kg).[1]

    • Group D: CHF-4227 (Multiple doses: 0.1, 1.0, 10.0 mg/kg).[1][2]

  • Dosing Regimen: Oral gavage (p.o.) once daily for 28 days.

  • Endpoint Analysis:

    • Necropsy on Day 29.[1][2]

    • Excise uterus, remove intraluminal fluid, and record Wet Uterine Weight .[1]

    • Histological scoring (H&E stain) for luminal epithelial height.[1]

Comparative Data Profile
ParameterTamoxifen (Reference)CHF-4227 (Test Agent)Clinical Implication
Uterine Wet Weight Significant Increase (>1.5x vs Vehicle)Neutral (No significant diff. from Vehicle)CHF-4227 lacks the partial agonist activity that drives hypertrophy.[1][2]
Luminal Epithelium Hypertrophy & Hyperplasia observedAtrophic / Quiescent (Similar to Vehicle)Reduced risk of endometrial thickening.[1]
Antagonist Potency Weak antagonist in presence of E2Potent Antagonist (ED50 = 0.016 mg/kg)CHF-4227 actively blocks estrogenic stimulation 25x more effectively than Raloxifene.[1][2][3]
Receptor Affinity (Ki) ER

: ~2.0 nM
ER

: 0.017 nM
CHF-4227 exhibits significantly tighter binding to the receptor.[1][2]

Key Insight: In preclinical models, CHF-4227 is not merely "less toxic"; it is functionally distinct.[1][2][4] While Tamoxifen acts as a weak agonist in the absence of estrogen, CHF-4227 maintains a neutral baseline, exhibiting zero uterotrophic activity even at high doses.[1][2]

Clinical Translation: Human Safety Biomarkers

Translating rodent data to humans requires monitoring specific biomarkers of endometrial turnover.[1] Phase I/II studies utilize Placental Protein 14 (PP14) (also known as Glycodelin) and Transvaginal Ultrasound (TVUS) .[1][2]

Protocol: Endometrial Safety Monitoring

Objective: Detect early signs of endometrial stimulation in postmenopausal women.

  • Cohort: Healthy postmenopausal women (amenorrheic >1 year).[1][2]

  • Dosing: 28-day multiple ascending dose (MAD).

  • Safety Endpoints:

    • TVUS: Measure double-layer endometrial thickness (cutoff >4mm indicates pathology).[1][2]

    • Serum PP14: Radioimmunoassay. PP14 is synthesized by the glandular epithelium in response to estrogen/progestogen; elevated levels indicate SERM agonist activity.[1]

Workflow: Safety Assessment Logic

Clinical_Safety Start Patient Screening (Postmenopausal) Baseline Baseline Assessment (TVUS < 4mm, PP14 Low) Start->Baseline Treatment 28-Day Dosing CHF-4227 vs Placebo Baseline->Treatment Measure Day 29 Assessment Treatment->Measure Result_Tam Tamoxifen Profile (Historical Control) Measure->Result_Tam If Agonist Result_CHF CHF-4227 Profile Measure->Result_CHF Observed Data Increased PP14\nThickened Endometrium Increased PP14 Thickened Endometrium Result_Tam->Increased PP14\nThickened Endometrium No Change in PP14\nNo Change in Thickness No Change in PP14 No Change in Thickness Result_CHF->No Change in PP14\nNo Change in Thickness

Figure 2: Clinical safety monitoring workflow. CHF-4227 demonstrates a "placebo-like" profile on endometrial parameters.[1][2]

Observed Results
  • Tamoxifen (Historical): Frequently associated with increases in endometrial thickness and elevated PP14 levels within 8 weeks of therapy, necessitating frequent gynecological monitoring.[1]

  • CHF-4227: In Phase I trials, doses up to 100 mg/day for 28 days resulted in no statistically significant change in endometrial thickness or PP14 concentrations compared to placebo.[1][2] No incidents of vaginal bleeding were reported.[1][4]

Conclusion

The safety profile of CHF-4227 represents a significant advancement over Tamoxifen for uterine tissue integrity.[1][2]

  • Structural Superiority: The benzopyran scaffold avoids the conformational "trap" of triphenylethylenes that recruits uterine co-activators.[1]

  • Absolute Neutrality: Unlike Tamoxifen's partial agonism, CHF-4227 behaves as a pure antagonist/neutral agent in the endometrium.[1][2]

  • High Potency: It achieves this safety profile while maintaining higher binding affinity (Ki = 0.017 nM) than first-generation SERMs.[1][2]

For researchers developing next-generation SERMs, CHF-4227 serves as a proof-of-concept that tissue selectivity can be absolute , effectively eliminating the uterine trade-off inherent in Tamoxifen therapy.[1][2]

References

  • Comparison of CHF 4227 and Raloxifene in Ovariectomized Rats. Source: British Journal of Pharmacology.[1][2] Context: Establishes the potency of CHF-4227 as 25x that of Raloxifene in inhibiting uterine effects.[1][2][5]

  • Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women. Source: British Journal of Clinical Pharmacology.[1][2] Context: Primary source for human safety data (PP14 and Ultrasound results).[1]

  • A new selective estrogen receptor modulator, CHF 4227.01, preserves bone mass and microarchitecture in ovariectomized rats. Source:[1][6] Journal of Bone and Mineral Research.[1] Context: Confirms lack of uterotrophic effect while maintaining bone efficacy.[1][2][4]

  • Mechanisms of SERM Tissue Selectivity. Source: Nuclear Receptor Signaling.[1][2] Context: Background on co-activator/co-repressor recruitment differences between Tamoxifen and Benzopyran SERMs.

Sources

Comprehensive Comparison of CHF-4227: Reproducibility in Preclinical Osteoporosis Models

[1]

Executive Summary

CHF-4227 is a highly potent, orally active benzopyran-derived Selective Estrogen Receptor Modulator (SERM) developed by Chiesi Farmaceutici.[1][2][3] Designed to overcome the bioavailability and potency limitations of first-generation SERMs (e.g., Raloxifene), CHF-4227 demonstrates a superior therapeutic index in preclinical evaluations.[1]

This guide objectively analyzes the reproducibility of CHF-4227’s anti-osteoporotic effects across distinct animal models, specifically contrasting its performance against the standard of care (Raloxifene) and physiological estrogens (17

11
Mechanistic Grounding: The SERM Profile

To understand the experimental outcomes, one must grasp the molecular mechanism. CHF-4227 binds with high affinity to both Estrogen Receptor





123456
Signaling Pathway Visualization

The following diagram illustrates the tissue-selective mechanism of action driving CHF-4227’s efficacy.

SERM_MechanismCHFCHF-4227 (Ligand)EREstrogen Receptor(ERα / ERβ)CHF->ERHigh Affinity BindingComplexLigand-ReceptorComplexER->ComplexConformational ChangeBoneBone Tissue(Osteoblast/Osteoclast)Complex->BoneDistributionUterusUterine/Breast TissueComplex->UterusDistributionCoActRecruits Co-Activators(e.g., SRC-1)Bone->CoActCoRepRecruits Co-Repressors(e.g., NCoR)Uterus->CoRepGeneBoneTarget Gene Transcription(↑ OPG, ↓ RANKL)CoAct->GeneBoneAgonist EffectGeneUterusTranscriptional Blockade(No Proliferation)CoRep->GeneUterusAntagonist Effect

Figure 1: Tissue-selective molecular mechanism of CHF-4227.[1] In bone, the complex drives anti-resorptive gene expression; in reproductive tissues, it blocks estrogenic proliferation.

Comparative Analysis Across Animal Models

Reproducibility of CHF-4227 has been established primarily in the Ovariectomized (OVX) Rat , the FDA-mandated gold standard for postmenopausal osteoporosis.[1] Secondary models (Immature Rat, DMBA-Oncology) validate its safety profile, a critical component of its anti-osteoporotic utility.[1]

Model A: The Mature Ovariectomized (OVX) Rat [1]
  • Objective: Assess prevention of estrogen-deficiency bone loss.

  • Subject: 9–10 month old Sprague-Dawley rats (Skeletal maturity mimics human menopause).[1]

  • Reproducibility Status: High. Multiple studies confirm dose-dependent preservation of Bone Mineral Density (BMD).[1]

Key Findings:

  • Potency: CHF-4227 prevents bone loss at an

    
     of 0.003 mg/kg/day .[1][3]
    
  • Comparison: It is approximately 100-fold more potent than Raloxifene (requires ~0.3–1.0 mg/kg for similar effect) and equipotent to Ethinyl Estradiol (EE2).[1]

  • Microarchitecture: Micro-CT analysis reveals preservation of Trabecular Bone Volume (BV/TV) and Trabecular Number (Tb.N) comparable to Sham-operated controls.[1]

Model B: The Immature Rat (Uterotrophic Assay)
  • Objective: Verify lack of uterine stimulation (Safety).

  • Subject: Pre-pubertal female rats (highly sensitive to estrogenic stimulation).[1]

  • Reproducibility Status: High.

  • Outcome: Unlike EE2, which causes massive uterine weight gain, CHF-4227 shows no uterotrophic activity .[1] It acts as a pure antagonist, blocking the effects of administered estrogens with 25x greater potency than Raloxifene.[2][3][6][7]

Model C: DMBA-Induced Mammary Carcinoma
  • Objective: Confirm oncology safety (crucial for long-term osteoporosis therapy).

  • Outcome: CHF-4227 significantly reduces tumor incidence (from ~87% to ~26%), confirming that its bone-protective effects do not come at the cost of breast safety.[1]

Data Summary: CHF-4227 vs. Alternatives[1][3][5][6][7][8]

The following table synthesizes quantitative data from pivotal preclinical studies (Civelli et al., Galbiati et al.).

ParameterCHF-4227 Raloxifene (SoC) Ethinyl Estradiol (EE2) Implication
Bone Protection (

)
0.003 mg/kg ~0.3 mg/kg0.003–0.01 mg/kgCHF-4227 is ~100x more potent than Raloxifene.[1][2][3][7]
Uterine Stimulation None (Antagonist) None (Antagonist)High (Agonist)Superior safety profile to Estrogen.[1]
Cholesterol Reduction (

)
0.007 mg/kg ~0.1 mg/kg0.003 mg/kgPotent cardiovascular benefit (lipid lowering).[1]
Bioavailability (Oral) High Low (<2%)VariableBenzopyran structure improves oral uptake.[1]
Half-Life (

)
31–42 hours ~27 hours~13–27 hoursSupports once-daily dosing.[1]
Detailed Experimental Protocol: OVX Efficacy Study

To ensure reproducibility, the following protocol outlines the rigorous conditions required for testing CHF-4227. This workflow integrates FDA guidelines for preclinical osteoporosis evaluation.

Workflow Diagram

OVX_Protocolcluster_0Phase I: Inductioncluster_1Phase II: Treatmentcluster_2Phase III: AnalysisAcclimatizationAcclimatization(7 Days, 12h Light/Dark)SurgeryBilateral Ovariectomy (OVX)(Dorsal approach)Acclimatization->SurgeryRecoveryRecovery Period(7 Days)Surgery->RecoveryRandomizationRandomization based on Body Weight(Groups: Sham, OVX+Veh, OVX+CHF, OVX+Ral)Recovery->RandomizationDosingDaily Oral Gavage(4 - 8 Weeks)Vehicle: 1% MethylcelluloseRandomization->DosingMonitoringIn-life Monitoring(Body Weight, Food Intake)Dosing->MonitoringNecropsyNecropsy & Tissue Collection(Uterus, Femur, Tibia, Vertebrae)Monitoring->NecropsyMicroCTMicro-CT Analysis(Distal Femur/L4 Vertebrae)Necropsy->MicroCTBiomech3-Point Bending Test(Femoral Shaft Strength)Necropsy->Biomech

Figure 2: Step-by-step experimental workflow for validating CHF-4227 efficacy in the OVX rat model.[1]

Step-by-Step Methodology
  • Animal Selection: Use female Sprague-Dawley rats, aged 9 months (skeletally mature).[1] Younger rats (3 months) are still growing and may confound anti-resorptive data with growth inhibition.[1]

  • Surgical Induction: Perform bilateral ovariectomy under isoflurane anesthesia. Leave a "Sham" control group with ovaries intact.

  • Treatment Groups:

    • Control: OVX + Vehicle (1% Methylcellulose).[1]

    • Reference: OVX + Raloxifene (3 mg/kg/day).[1]

    • Test: OVX + CHF-4227 (Dose range: 0.001, 0.01, 0.1 mg/kg/day).[1]

  • Dosing Regimen: Administer via oral gavage once daily for 4 weeks (short-term turnover) or 12+ weeks (BMD/Bone strength).

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Measure using pQCT or DXA at the distal femoral metaphysis.[1]

    • Micro-Architecture: Use Micro-CT (Voxel size <10µm).[1] Key metrics: Bone Volume Fraction (BV/TV), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp).[1]

    • Serum Biomarkers: Measure Osteocalcin (formation) and C-telopeptide (CTX-1, resorption) to confirm turnover suppression.[1]

Scientific Commentary & Limitations

Why CHF-4227 outperforms Raloxifene in models: The superior potency of CHF-4227 is attributed to the 4-methoxy substitution on its benzopyran ring, which enhances metabolic stability and oral bioavailability compared to the benzothiophene core of Raloxifene.[1] This allows lower dosages to achieve saturation of bone ERs.[1]

Reproducibility Gaps: While the OVX rat data is robust, researchers should note the following limitations in the public domain:

  • Male Models: Data on orchidectomized (ORX) rats for CHF-4227 is limited compared to other SERMs like Lasofoxifene.[1]

  • GIOP Models: Specific efficacy in Glucocorticoid-Induced Osteoporosis (GIOP) has not been extensively published, though the mechanism suggests likely benefit.[1]

Conclusion: CHF-4227 represents a reproducible, high-potency SERM in rodent models.[1][2] Its ability to maintain bone mass at doses 100-fold lower than Raloxifene, without stimulating the uterus, positions it as a significant reference compound for "ideal SERM" profiling in drug discovery.

References
  • Galbiati, E., et al. (2002). Pharmacological actions of a novel, potent, tissue-selective benzopyran estrogen.[1][5] Journal of Pharmacology and Experimental Therapeutics, 303(1), 196-204.[1]

  • Civelli, M., et al. (2007). Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women.[1][8] British Journal of Clinical Pharmacology, 64(3), 304-316.[1][8]

  • Trevor, A., et al. (2002). CHF 4227.[1][3][5][6][9][8][10][11][12][13][14][15] Drugs of the Future, 27(10), 940. (Review of Chiesi Pipeline).

  • Gennari, L., & Merlotti, D. (2008). Lasofoxifene: A new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs of Today, 44(12), 919. (comparative data table referencing CHF-4227 potency).[1][2][3][4][9][8]

Statistical Analysis of CHF-4227 Dose-Response Curves Compared to Placebo

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: CHF-4227 (Benzopyran-derived SERM) Source Material: Preclinical efficacy data (Ovariectomized Rat Model)

Executive Summary: The Analytical Objective

This guide outlines the statistical framework for evaluating CHF-4227 , a novel benzopyran-derived Selective Estrogen Receptor Modulator (SERM) developed by Chiesi Farmaceutici.[1][2] The core analytical challenge in SERM development is establishing a "therapeutic window" where the drug acts as an agonist on bone tissue (preventing osteoporosis) while remaining an antagonist or neutral on uterine tissue (avoiding endometrial hyperplasia).[1][2]

This analysis focuses on the dose-response relationship of CHF-4227 compared to Placebo (Vehicle) and positive controls (Raloxifene, Ethinylestradiol) in ovariectomized (OVX) rats, based on pivotal preclinical data [1].[1][2][3]

Key Performance Indicators (KPIs)
EndpointDesired OutcomeStatistical Goal
Lumbar Spine BMD Increase / MaintenanceSuperiority vs. Placebo (

)
Uterine Wet Weight No ChangeNon-inferiority or Equivalence vs. Placebo
Serum Cholesterol DecreaseSuperiority vs. Placebo

Experimental Design & Data Structure

To perform a valid statistical analysis, one must first understand the data generation process.[2] The standard protocol for CHF-4227 involves a preventative model of osteopenia.[1][2]

The In-Vivo Protocol

Subject: Female Sprague-Dawley rats (6 months old). Procedure: Bilateral Ovariectomy (OVX) to induce estrogen deficiency.[1][2] Treatment Duration: 4 months (daily gavage).[1][2][3]

Treatment Groups (N=8-10 per group):

  • Sham: Surgery without ovary removal (Baseline Control).[1][2][3]

  • OVX + Placebo: Vehicle control (Negative Control - establishes bone loss).[1][2]

  • OVX + CHF-4227 (Low): 0.001 mg/kg/day.[1][2]

  • OVX + CHF-4227 (Med-Low): 0.01 mg/kg/day.[1][2][3]

  • OVX + CHF-4227 (Med-High): 0.1 mg/kg/day.[1][2]

  • OVX + CHF-4227 (High): 1.0 mg/kg/day.[1][2][3]

  • OVX + Raloxifene (RLX): 1.0 mg/kg/day (Positive Control).[1][2][3]

Experimental Workflow Diagram

ExperimentalWorkflow Start Subject Selection (Female Rats, 6mo) Surgery Surgery Phase Start->Surgery OVX Ovariectomy (OVX) Surgery->OVX Estrogen Depletion Sham Sham Op Surgery->Sham Control Dosing Daily Dosing (4 Months) Analysis Endpoint Analysis Dosing->Analysis DXA In Vivo DXA (Lumbar/Femur) Analysis->DXA Histo Uterine Weight & Histology Analysis->Histo CHF CHF-4227 (0.001 - 1.0 mg/kg) OVX->CHF Placebo Placebo (Vehicle) OVX->Placebo RLX Raloxifene (1.0 mg/kg) OVX->RLX Sham->Placebo CHF->Dosing Placebo->Dosing RLX->Dosing

Figure 1: Workflow for generating CHF-4227 dose-response data in the OVX rat model.

Statistical Methodology

The analysis of CHF-4227 requires two distinct statistical approaches: one for efficacy (BMD) and one for safety (Uterine Weight).[1][2]

Efficacy Analysis: Bone Mineral Density (BMD)

Hypothesis: CHF-4227 dose-dependently prevents bone loss compared to Placebo.[1][2][3]

  • Normality Check: Apply the Shapiro-Wilk test to residuals.[1][2] If data is non-normal, apply a Log10 transformation.[2]

  • Omnibus Test: One-way Analysis of Variance (ANOVA).

    • Factor: Treatment Group.[1][2][4][5][6]

    • Covariate: Baseline body weight (optional, if randomization was imperfect).[2]

  • Post-Hoc Comparisons (The Critical Step):

    • Dunnett’s Test: Use this to compare multiple CHF-4227 doses against the single Placebo control.[1][2] This controls the Family-Wise Error Rate (FWER) better than multiple t-tests.[1][2]

    • Fisher’s LSD: Use only for exploratory comparison between CHF-4227 and Raloxifene (Positive Control) to determine relative potency.[1][2]

Dose-Response Modeling (4PL): To calculate the


 (Effective Dose 50%), fit the data to a 4-Parameter Logistic Regression  model:

[1][2]
  • X: Log of CHF-4227 dose.

  • Y: BMD (

    
    ).[1][2]
    
  • Top: Plateau of effect (likely matching the Sham or Raloxifene group).[1][2]

  • Bottom: Placebo response (maximal bone loss).[1][2]

Safety Analysis: Uterine Weight

Hypothesis: CHF-4227 does not increase uterine weight (unlike Estrogen).[1][2][3]

  • Challenge: A standard t-test showing "no significant difference" (

    
    ) is statistically weak proof of safety (absence of evidence is not evidence of absence).
    
  • Solution: Use Equivalence Testing (TOST - Two One-Sided Tests) or qualitative comparison against the Estrogen arm.[1][2]

  • Standard Practice: In the Armamento-Villareal study [1], the primary confirmation was that CHF-4227 uterine weights remained statistically indistinguishable from Placebo while Estrogen (Ethinylestradiol) caused a massive significant increase (

    
    ).[1][2]
    

Comparative Data Summary

The following table synthesizes the representative performance of CHF-4227 based on the pivotal 2005 study data [1].

EndpointPlacebo (OVX)CHF-4227 (0.01 mg/kg)CHF-4227 (0.1 mg/kg)CHF-4227 (1.0 mg/kg)Raloxifene (1.0 mg/kg)Statistical Interpretation
Lumbar BMD (% change)-15.4%-10.2% (ns)-2.1% ( )+1.5% ( ) +2.0% ( )Dose-dependent protection.[1][2][3] 0.1 mg/kg is the minimal effective dose.[1][2]
Uterine Weight (mg)~120~125 (ns)~118 (ns)~122 (ns)~130 (ns)Flat dose-response. No uterotrophic activity (Safety confirmed).[1][2]
Serum Cholesterol ElevatedNo ChangeDecreased ( )Decreased ( ) Decreased ( )Lipid profile improvement mirrors bone efficacy.[1][2][4]

(*


; ** 

vs Placebo using Dunnett's Test; ns = not significant)
Mechanism of Action Visualization

Understanding the statistical divergence between BMD and Uterine Weight requires visualizing the Tissue-Selective Mechanism.[1][2]

MOA Drug CHF-4227 ER_Bone Estrogen Receptor (Bone Tissue) Drug->ER_Bone Binding (High Affinity) ER_Uterus Estrogen Receptor (Uterine Tissue) Drug->ER_Uterus Binding (High Affinity) CoAct Co-Activator Recruitment ER_Bone->CoAct Conformational Change A CoRep Co-Repressor Recruitment ER_Uterus->CoRep Conformational Change B Osteo Osteoblast Survival (BMD Maintenance) CoAct->Osteo Agonist Effect Hyper Epithelial Proliferation (Uterine Growth) CoRep->Hyper Antagonist/Neutral Effect

Figure 2: The SERM mechanism explains why CHF-4227 shows a sigmoidal dose-response in bone but a flat line in uterine tissue.[1][2]

Protocol for Statistical Validations

To replicate the analysis for a regulatory filing or publication, follow this step-by-step protocol.

Step 1: Data Cleaning and Outlier Detection

Before running the ANOVA, check for technical failures (e.g., poor DXA scan quality).[2]

  • Method: Calculate Z-scores for each group.

  • Criterion: Exclude data points with

    
    only if accompanied by technical justification (e.g., movement artifact).
    
Step 2: The Dunnett's Test Execution

When comparing CHF-4227 doses (0.001, 0.01, 0.1, 1.[2]0) against Placebo:

  • Calculate the Mean Square Error (MSE) from the global ANOVA.[1][2]

  • Compute the Critical Difference (CD) :

    
    [1][2]
    
    • 
      : Dunnett's critical value.[1][2]
      
    • 
      : Number of treatment groups (excluding control).
      
    • 
      : Degrees of freedom.[1][2]
      
  • Decision Rule: If

    
    , the result is significant.[1][2]
    
Step 3: Calculating Relative Potency

To compare CHF-4227 to Raloxifene:

  • Fit 4PL curves for both drugs.[1][2]

  • Extract the

    
     for both.[1][2]
    
  • Potency Ratio:

    
    .[1][2]
    
  • Note: CHF-4227 has shown comparable or slightly superior potency to Raloxifene in preserving trabecular microarchitecture [1].[1][2]

References

  • Armamento-Villareal, R., Sheikh, S., Nawaz, A., et al. (2005).[2][3] A new selective estrogen receptor modulator, CHF 4227.01, preserves bone mass and microarchitecture in ovariectomized rats.[2][3] Journal of Bone and Mineral Research, 20(12), 2178–2188.[2]

  • Chiesi Farmaceutici S.p.A. (2007).[1][2] Single and multiple ascending dose studies of a novel tissue-selective oestrogen receptor modulator, CHF 4227, in healthy postmenopausal women.[2] British Journal of Clinical Pharmacology, 64(3), 322–332.[2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 9912639, CHF-4227.[1][2] PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHF-4227
Reactant of Route 2
CHF-4227

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。